Ethyl trans-4-oxo-2-butenoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAEBKMHIPSAC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309387 | |
| Record name | Ethyl (2E)-4-oxo-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-66-9 | |
| Record name | Ethyl (2E)-4-oxo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-4-oxo-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxobutenoic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate: Chemical Properties, Structure, and Biological Relevance for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-oxo-2-butenoate is a bifunctional organic molecule featuring both an α,β-unsaturated ester and an aldehyde moiety. This unique structural arrangement confers significant reactivity, making it a valuable intermediate in organic synthesis and a molecule of interest in the field of drug development. Its electrophilic nature, particularly its capacity to act as a Michael acceptor, allows it to interact with biological nucleophiles, thereby modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. A key focus is placed on its interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress and a prominent target in modern drug discovery.
Chemical Properties and Structure
This compound is a clear, pale yellow to yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| CAS Number | 2960-66-9 | [1][3] |
| Appearance | Clear pale yellow to yellow liquid | [3] |
| Melting Point | -9 °C | [4] |
| Boiling Point | 184-188 °C | [4] |
| Density | 1.063 g/cm³ | [4] |
| Refractive Index | 1.4550 (@ 20°C) | [4] |
| Water Solubility | Slightly soluble | [5] |
| Storage | Store in freezer under inert atmosphere | [6] |
Structural Information
The structure of this compound is characterized by a four-carbon chain with an ethyl ester at one end, a trans-double bond between the second and third carbons, and an aldehyde group at the fourth carbon.
-
IUPAC Name: ethyl (2E)-4-oxobut-2-enoate
-
Synonyms: Ethyl fumaraldehydate, (E)-Ethyl 4-oxobut-2-enoate, Fumaraldehydic acid ethyl ester
-
SMILES: CCOC(=O)C=CC=O[3]
-
InChI: InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+[3]
Experimental Protocols
Synthesis: Ozonolysis of Ethyl Sorbate
A common laboratory-scale synthesis of this compound involves the ozonolysis of ethyl sorbate. This method selectively cleaves the more electron-rich double bond of the conjugated diene system.
Reaction Scheme:
(EtOOC-CH=CH-CH=CH-CH₃) + O₃ → (EtOOC-CH=CH-CHO) + CH₃CHO
General Experimental Protocol:
-
Dissolution: Dissolve ethyl sorbate in a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution to quench the ozonide intermediate and stir the mixture as it warms to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Note: This is a representative protocol. For precise details and reaction conditions, refer to the cited literature, such as Francisco, C. G., et al. (1983). Steroids, 41(3), 277-284.[7]
Purification of α,β-Unsaturated Esters
Impurities in α,β-unsaturated esters often include the corresponding carboxylic acid and alcohol from hydrolysis, as well as residual carbonyl-containing compounds from the synthesis. A general purification procedure is as follows:
-
Acid Removal: Wash the crude ester with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove any acidic impurities.
-
Washing: Subsequently, wash the organic layer with brine to remove any remaining aqueous-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
-
Distillation or Chromatography: For further purification, the ester can be distilled under reduced pressure or purified by column chromatography.[8]
Spectroscopic Analysis: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aldehydic Proton (-CHO): A doublet in the region of 9.5-9.8 ppm, with a small coupling constant to the adjacent vinylic proton.
-
Vinylic Protons (-CH=CH-): Two doublets of doublets in the region of 6.5-7.5 ppm. The trans-coupling constant (J) is expected to be large (around 15-16 Hz).
-
Ethyl Group Methylene Protons (-OCH₂CH₃): A quartet around 4.2 ppm.
-
Ethyl Group Methyl Protons (-OCH₂CH₃): A triplet around 1.3 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically around 190-200 ppm.
-
Ester Carbonyl Carbon (-COO-): A signal around 165 ppm.
-
Vinylic Carbons (-CH=CH-): Two signals in the range of 120-150 ppm.
-
Ethyl Group Methylene Carbon (-OCH₂-): A signal around 61 ppm.
-
Ethyl Group Methyl Carbon (-CH₃): A signal around 14 ppm.
Biological Relevance and Signaling Pathways
The presence of an α,β-unsaturated carbonyl system makes this compound an electrophilic species and a Michael acceptor.[9] This reactivity is of significant interest in drug development as it allows for covalent interactions with nucleophilic residues, such as the cysteine thiols found in proteins.
The Keap1-Nrf2 Signaling Pathway
A key signaling pathway modulated by Michael acceptors is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][10]
-
Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[1][11]
-
In Response to Electrophilic Stress: Electrophilic compounds, such as this compound, can react with the highly reactive cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[1][9]
-
Nrf2 Activation and Gene Transcription: Once released, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and proteins involved in detoxification and the maintenance of cellular redox homeostasis.[1][10]
The ability of Michael acceptors to activate the Nrf2 pathway has made them attractive candidates for the development of drugs targeting diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer.[9][12]
Diagram: The Keap1-Nrf2 Signaling Pathway Activation by a Michael Acceptor
Caption: Activation of the Nrf2 pathway by a Michael acceptor.
Conclusion
This compound is a versatile chemical entity with well-defined chemical and physical properties. Its role as a synthetic intermediate is underscored by its bifunctional nature. For drug development professionals, its significance lies in its electrophilic character as a Michael acceptor, enabling it to modulate the Keap1-Nrf2 signaling pathway. A thorough understanding of its properties, synthesis, and biological activity is paramount for its effective utilization in the discovery and development of novel therapeutics targeting oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. L18491.22 [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. lookchem.com [lookchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ethyl trans-4-oxo-2-butenoate (CAS 2960-66-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, holds significant interest in organic synthesis and drug discovery. Its α,β-unsaturated carbonyl system renders it an excellent Michael acceptor and a reactive electrophile, enabling its participation in a variety of chemical transformations. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, key reactions, and its putative role in modulating cellular signaling pathways. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a chemical structure that features both an aldehyde and an ethyl ester functionality conjugated via a trans-double bond.[1][2][3] This arrangement of functional groups is key to its reactivity. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2960-66-9 | [4][5] |
| Molecular Formula | C₆H₈O₃ | [4] |
| Molecular Weight | 128.13 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -9 °C | [4] |
| Boiling Point | 184-188 °C | [4] |
| Density | 1.063 g/cm³ | [4] |
| Refractive Index | 1.4550 | [4] |
| Water Solubility | Slightly soluble (2.6 g/L at 25°C) | [4] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4] |
Synthesis and Experimental Protocols
Synthesis via Ozonolysis of Ethyl Sorbate
A common synthetic route to this compound involves the ozonolysis of ethyl sorbate.[6] This method selectively cleaves the more electron-rich double bond of the conjugated diene system.
Experimental Protocol: Ozonolysis of Ethyl Sorbate
This protocol is adapted from a general procedure for ozonolysis and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve ethyl sorbate (1 equivalent) in a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the reaction mixture at -78 °C and then allow it to warm to room temperature. This step reduces the intermediate ozonide to the desired aldehyde.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The electrophilic nature of this compound makes it a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical molecules.[4]
Michael Addition Reactions
As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, especially soft nucleophiles like thiols.[7] This reactivity is fundamental to its biological activity and its utility in synthesis.
Experimental Protocol: Michael Addition of Thiophenol
This is a representative protocol for the thia-Michael addition and can be adapted for other thiols.[6][8]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and thiophenol (1.1 equivalents) in a suitable solvent such as acetonitrile or dichloromethane.
-
Catalysis (Optional): While the reaction can proceed without a catalyst, a mild base like triethylamine (0.1 equivalents) can be added to facilitate the formation of the thiolate nucleophile and accelerate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.
Caption: Mechanism of the base-catalyzed thia-Michael addition.
Biological Activity and Signaling Pathways
The biological effects of α,β-unsaturated carbonyl compounds are often attributed to their ability to act as electrophiles and form covalent adducts with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[9][10]
Putative Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[11] Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Keap1 is rich in reactive cysteine residues that act as sensors for cellular stress.[9][10]
Electrophiles, such as this compound, are hypothesized to react with these cysteine residues on Keap1.[9][10] This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[4][12] As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[11][13]
While direct experimental evidence for the interaction of this compound with Keap1 is yet to be established in the literature, its structural motifs strongly suggest it is a likely activator of the Nrf2 pathway through this mechanism.
Caption: Putative activation of the Nrf2 pathway by this compound.
Safety and Handling
This compound is classified as a hazardous chemical. It is toxic if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[1]
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules and as a probe for studying cellular signaling pathways. Its ability to act as a Michael acceptor is central to both its synthetic utility and its likely biological mechanism of action, particularly in the modulation of the Keap1-Nrf2 antioxidant response pathway. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers in chemistry, biology, and drug development.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. benchchem.com [benchchem.com]
- 9. Electrophilic metabolites targeting the KEAP1/NRF2 partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9), a key intermediate in the synthesis of pharmaceutically active molecules. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data.
Molecular Structure and Properties
This compound is an organic compound with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure features an ethyl ester group and an aldehyde conjugated with a carbon-carbon double bond in the trans configuration.
Chemical Structure:
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. This data is intended to serve as a reference for researchers in the absence of readily available experimental spectra.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.7 - 9.8 | Doublet | 1H | Aldehydic proton (-CHO) |
| 6.9 - 7.1 | Doublet of Doublets | 1H | Olefinic proton (=CH-CHO) |
| 6.4 - 6.6 | Doublet | 1H | Olefinic proton (-O-C=O)-CH=) |
| 4.2 - 4.3 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| 1.2 - 1.4 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 193 - 194 | Aldehydic carbon (-CHO) |
| 165 - 166 | Ester carbonyl carbon (-C=O) |
| 145 - 146 | Olefinic carbon (=CH-CHO) |
| 135 - 136 | Olefinic carbon ((-O-C=O)-CH=) |
| 61 - 62 | Methylene carbon (-O-CH₂-CH₃) |
| 14 - 15 | Methyl carbon (-O-CH₂-CH₃) |
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2900 | Medium | C-H stretch (alkane) |
| 1720 - 1740 | Strong | C=O stretch (ester) |
| 1680 - 1700 | Strong | C=O stretch (aldehyde, conjugated) |
| 1630 - 1650 | Medium | C=C stretch (alkene) |
| 1200 - 1250 | Strong | C-O stretch (ester) |
| 970 - 990 | Strong | C-H bend (trans-alkene out-of-plane) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound are outlined below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 128 | Molecular ion [M]⁺ |
| 100 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 83 | [M - OC₂H₅]⁺ |
| 55 | [C₃H₃O]⁺ |
| 29 | [CHO]⁺ or [C₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film between the plates.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample plates in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.
-
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
-
Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Mass Range: Scan a suitable range, for example, m/z 10-300, to detect the molecular ion and expected fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragments.
-
Compare the obtained spectrum with spectral libraries if available.
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.
Logical Relationship of Spectroscopic Data to Molecular Structure
This diagram illustrates how different spectroscopic techniques provide complementary information to determine the structure of this compound.
Unveiling Ethyl trans-4-oxo-2-butenoate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, has emerged as a valuable building block in organic synthesis, particularly in the realm of pharmaceutical development. Its unique structure, featuring both an aldehyde and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, alongside detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are illustrated using logical diagrams.
Introduction
This compound, also known by its synonyms (2E)-4-Oxo-2-butenoic Acid Ethyl Ester and Fumaraldehydic Acid Ethyl Ester, is a key intermediate in the synthesis of various organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of complex molecular architectures with potential therapeutic applications.[3][4] This guide delves into the historical context of its discovery and outlines the evolution of its synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for researchers.
| Property | Value |
| CAS Number | 2960-66-9 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 184-188 °C |
| Melting Point | -9 °C |
| Density | 1.063 g/cm³ |
| Refractive Index | 1.4550 |
| Solubility | Slightly soluble in water |
Historical Perspective and Discovery
While the precise moment of its initial discovery remains to be definitively pinpointed in readily available literature, the widespread citation of synthesis methods developed in the 1980s suggests a significant increase in its accessibility and utility from that period onward. Key publications in the Journal of Organic Chemistry (1984) and Steroids (1983) are frequently referenced, indicating their importance in establishing reliable synthetic routes to this compound. Further investigation into earlier chemical literature is ongoing to uncover the seminal report of its synthesis.
Synthetic Methodologies
Several methods have been reported for the synthesis of this compound. The following sections provide detailed experimental protocols for some of the most established procedures.
Ozonolysis of Ethyl Sorbate
One of the earliest and most cited methods involves the ozonolysis of ethyl sorbate. This method provides a direct route to the target molecule through oxidative cleavage of the diene system.
Experimental Protocol:
A solution of ethyl sorbate (1 equivalent) in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone is then bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to quench the intermediate ozonide and yield the desired this compound. The product is then purified by distillation under reduced pressure.
Logical Workflow for Ozonolysis of Ethyl Sorbate:
Caption: Ozonolysis of Ethyl Sorbate Workflow
Oxidation of Ethyl 4-hydroxy-2-butenoate
Another common approach involves the oxidation of the corresponding alcohol, ethyl 4-hydroxy-2-butenoate. This method is advantageous when the alcohol precursor is readily available.
Experimental Protocol:
To a solution of ethyl 4-hydroxy-2-butenoate (1 equivalent) in a suitable solvent such as dichloromethane, an oxidizing agent is added. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The reaction is typically carried out at low temperatures (e.g., -78 °C for Swern oxidation) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is worked up and purified, usually by column chromatography on silica gel.
Signaling Pathway for Oxidation of Ethyl 4-hydroxy-2-butenoate:
Caption: Oxidation of Ethyl 4-hydroxy-2-butenoate Pathway
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows for sequential or tandem reactions to construct complex heterocyclic systems and other scaffolds of medicinal interest. For instance, it is a known precursor in the synthesis of Minodronic Acid, a third-generation bisphosphonate used in the treatment of osteoporosis.
Logical Relationship in Pharmaceutical Synthesis:
Caption: Role in Pharmaceutical Synthesis
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. While its early history requires further elucidation, established synthetic methods from the 1980s have paved the way for its widespread use. The detailed protocols and illustrative diagrams provided in this guide are intended to support researchers in harnessing the synthetic potential of this versatile compound for the advancement of chemical and pharmaceutical sciences.
References
Ethyl trans-4-oxo-2-butenoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Ethyl trans-4-oxo-2-butenoate is a bifunctional molecule utilized as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical compounds. Its reactivity, dictated by the presence of an α,β-unsaturated ester and an aldehyde, makes a thorough understanding of its solubility and stability paramount for its effective use in synthetic chemistry and drug development. This guide provides a summary of the available data and outlines detailed experimental protocols for the determination of its physicochemical properties.
Physicochemical Properties
Basic physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2960-66-9 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -9 °C | [1] |
| Boiling Point | 184-188 °C | [1] |
| Density | 1.063 g/cm³ | [1] |
Solubility Data
Currently, limited quantitative solubility data for this compound in various solvents is available in the public domain. The following table summarizes the known information.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2.6 g/L (Slightly soluble) | 25 | [1] |
| Organic Solvents | Soluble | Not Specified | [2] |
The qualitative description indicates good solubility in organic solvents, which is expected for a molecule of its structure.[2] However, for applications requiring precise concentration control, experimental determination of solubility in specific solvents is essential.
Stability Profile
This compound is generally stable under normal laboratory conditions.[1] However, its reactivity suggests potential for degradation under certain conditions.
| Condition | Observation | Products of Decomposition | Reference |
| Normal Conditions | Stable | Not applicable | [1] |
| Thermal Stress | Decomposition can occur at high temperatures. | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |
| Incompatible Materials | Strong oxidizing agents | Not specified | [1] |
| Light Exposure | No specific data available, but photostability testing is recommended for photosensitive compounds. | Not applicable | |
| pH Variation (Hydrolysis) | The ester functionality is susceptible to hydrolysis under acidic or basic conditions. | 4-oxo-2-butenoic acid and ethanol |
Experimental Protocols
To address the gaps in the existing data, the following detailed experimental protocols are provided as a guide for researchers.
Protocol 1: Determination of Aqueous and Organic Solubility
This protocol outlines a standard method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
A set of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate)
-
Thermostatically controlled shaker or incubator
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a set period to allow any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.
-
Protocol 2: Stability Assessment under ICH Guidelines
This protocol provides a framework for assessing the stability of this compound, including its susceptibility to hydrolysis and photodegradation, based on the principles of the ICH Q1A(R2) and Q1B guidelines.
Materials:
-
This compound
-
pH meter and buffers
-
Forced-air stability chambers
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for impurity profiling
Procedure:
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and maintain at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose the compound (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can help in identifying peak purity, while an MS detector can aid in the structural elucidation of degradants.
-
-
Data Evaluation:
-
Quantify the amount of parent compound remaining and the formation of any degradation products.
-
Determine the degradation pathways under different stress conditions.
-
For hydrolysis, calculate the rate constants at different pH values.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive evaluation of the solubility and stability of this compound.
This comprehensive approach to characterizing the solubility and stability of this compound will provide researchers and drug development professionals with the critical data needed to effectively and reliably utilize this important chemical intermediate in their synthetic endeavors.
References
An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate (Ethyl Fumaraldehydate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl trans-4-oxo-2-butenoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and common applications, presenting data in a clear and accessible format for laboratory and research professionals.
Chemical Identity and Alternate Names
This compound is a bifunctional organic molecule possessing both an α,β-unsaturated ester and an aldehyde functional group. This unique structure makes it a versatile reagent in a variety of chemical transformations.
Systematic Name: Ethyl (2E)-4-oxobut-2-enoate
CAS Number: 2960-66-9[1]
Molecular Formula: C₆H₈O₃[1]
Molecular Weight: 128.13 g/mol [1]
This compound is known by several synonyms in scientific literature and chemical catalogs. Understanding these alternate names is crucial for effective literature searches and material sourcing.
Common Synonyms:
-
Ethyl fumaraldehydate[2]
-
(2E)-4-Oxo-2-butenoic Acid Ethyl Ester[1]
-
Fumaraldehydic Acid Ethyl Ester[1]
-
Ethyl 3-formylacrylate[2]
-
trans-4-Oxo-2-butenoic acid ethyl ester[2]
-
Ethyl 4-oxobut-2-enoate[2]
-
(E)-Ethyl 4-oxobut-2-enoate[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Clear pale yellow to yellow liquid |
| Melting Point | -9 °C |
| Boiling Point | 184-188 °C |
| Density | 1.063 g/cm³ |
| Refractive Index | 1.4510-1.4570 @ 20°C |
| Flash Point | 68 °C |
| Water Solubility | Slightly soluble (2.6 g/L at 25°C) |
| Vapor Pressure | 0.343 mmHg at 25°C |
Experimental Protocols
Synthesis of this compound via Swern Oxidation
A common and efficient method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, (E)-ethyl 4-hydroxybut-2-enoate. The Swern oxidation is known for its mild reaction conditions and high yields, avoiding the use of heavy metals.
Reaction Scheme:
(E)-ethyl 4-hydroxybut-2-enoate → this compound
Materials:
-
(E)-ethyl 4-hydroxybut-2-enoate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3 Å Molecular Sieves (optional)
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of (E)-ethyl 4-hydroxybut-2-enoate (1.0 equivalent) in dichloromethane.
-
Continue stirring at -78 °C for 30-60 minutes.
-
Add triethylamine or diisopropylethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by either vacuum distillation or silica gel column chromatography.
-
Vacuum Distillation: The product can be distilled at approximately 35 °C under high vacuum (e.g., 6.10⁻² mmHg).
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate) can be employed for purification.
References
In-Depth Technical Guide to the Material Safety of Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from publicly available Material Safety Data Sheets (MSDS) and other scientific resources. It is intended for informational purposes for professionals in research and development. Always refer to the original, certified SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physical Properties
Ethyl trans-4-oxo-2-butenoate, also known as (E)-Ethyl 4-oxobut-2-enoate or Fumaraldehydic acid ethyl ester, is a chemical intermediate utilized in the synthesis of pharmaceutically active molecules.[1][2] Its fundamental identifiers and physical properties are summarized below.
| Identifier | Value |
| CAS Number | 2960-66-9 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol [1] |
| IUPAC Name | ethyl (2E)-4-oxobut-2-enoate |
| Synonyms | (2E)-4-Oxo-2-butenoic Acid Ethyl Ester, Fumaraldehydic Acid Ethyl Ester, ethyl fumaraldehydate[1][3] |
| Physical Property | Value |
| Appearance | Clear pale yellow to yellow liquid[2] |
| Form | Liquid[2] |
| Solubility | Slightly soluble in water (2.6 g/L at 25°C)[2] |
| Refractive Index | 1.4510-1.4570 @ 20°C[2] |
| Purity | ≥95%[1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[4] The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |
| Combustible Liquid | Combustible liquid[2] |
Signal Word: Danger
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] However, the available data indicates significant hazards upon exposure.
| Toxicological Endpoint | Effect |
| Acute Oral Toxicity | Toxic if swallowed. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4] |
| Skin Corrosion/Irritation | Causes severe skin burns.[4] |
| Eye Damage/Irritation | Causes serious eye damage.[4] |
| Skin Sensitization | May cause an allergic skin reaction. Symptoms can include rash, itching, and swelling.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[4] |
| Delayed and Immediate Effects | Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4] |
Experimental Protocols
While the specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are descriptions of the likely experimental protocols.
Acute Oral Toxicity
The determination of acute oral toxicity likely follows OECD Test Guideline 423 (Acute Toxic Class Method) .[5] This method involves a stepwise procedure with a limited number of animals.
-
Principle: A single dose of the substance is administered orally to a group of animals.[5] Observations for effects and mortality are made.[5] The procedure is designed to classify the chemical into a GHS toxicity category based on the observed outcomes at different dose levels.[5]
-
Methodology:
-
Animal Model: Typically, rats are used.
-
Dosing: The substance is administered via gavage.[6]
-
Dose Levels: A starting dose is chosen based on available information. Subsequent dosing depends on the outcome of the previous dose level.
-
Observations: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[7] Body weight changes are also recorded.
-
Endpoint: The GHS classification is determined by the dose at which mortality or evident toxicity is observed.
-
Skin Corrosion/Irritation
Skin corrosion potential is likely assessed using an in vitro method such as OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method) .[8]
-
Principle: This test uses a reconstructed human epidermis model to assess the ability of a chemical to cause skin corrosion.[8] Corrosive chemicals are identified by their ability to cause cell death in the tissue model.[8]
-
Methodology:
-
Test System: A three-dimensional human epidermis model is used.[8]
-
Application: The test chemical is applied topically to the tissue surface.
-
Exposure: The tissue is exposed for specific time points.
-
Viability Assessment: After exposure, cell viability is determined using a quantitative assay (e.g., MTT assay).
-
Endpoint: A chemical is classified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.
-
Skin Sensitization
The assessment of skin sensitization potential can be conducted using a variety of methods, including the newer OECD Test Guideline 497 (Defined Approaches on Skin Sensitisation) , which relies on non-animal testing methods.[9][10]
-
Principle: These approaches combine data from in chemico and in vitro assays to predict the skin sensitization potential of a chemical.[9][10]
-
Methodology (Illustrative Defined Approach):
-
Peptide Reactivity (in chemico): The reactivity of the chemical with synthetic peptides containing cysteine and lysine is measured to assess its protein-binding potential.
-
Keratinocyte Activation (in vitro): A keratinocyte cell line is used to measure the induction of genes known to be involved in the sensitization pathway.
-
Dendritic Cell Activation (in vitro): A dendritic cell line is used to assess the activation of these key immune cells in response to the chemical.
-
Data Integration: The results from these assays are integrated using a defined, validated model to predict the sensitization hazard and, in some cases, potency.
-
Handling, Storage, and Emergency Procedures
Handling and Personal Protective Equipment (PPE)
-
Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Use only under a chemical fume hood.[4]
-
Do not breathe mist, vapors, or spray.[4]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Keep refrigerated.[4]
-
Store in a corrosives area.[4]
-
Incompatible with oxidizing agents.[2]
Emergency and First-Aid Procedures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If skin irritation or rash occurs, get medical advice/attention.[4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediate medical attention is required.[4]
Transportation
This compound is classified as a dangerous good for transport.[1]
| Regulation | Information |
| UN Number | UN2922[4] |
| Proper Shipping Name | Corrosive liquid, toxic, n.o.s. (this compound)[4] |
| Transport Hazard Class | 8 (Corrosive)[4] |
| Subsidiary Hazard Class | 6.1 (Toxic)[4] |
| Packing Group | III[4] |
Visualized Workflows and Relationships
Hazard Identification and Response Workflow
Caption: Workflow for hazard identification and first-aid response to exposure.
Spill Response Logic
Caption: Logical flow for responding to a chemical spill.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. criver.com [criver.com]
- 10. altex.org [altex.org]
Commercial Availability and Technical Guide for Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9) is a valuable and versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutically active compounds and complex molecular architectures. Its chemical structure, featuring both an α,β-unsaturated ester and an aldehyde functionality, allows for a variety of chemical transformations, making it a crucial building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application, purification, and synthesis.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a fruity odor. Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 2960-66-9 | [1][2][3] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Melting Point | -9 °C | |
| Boiling Point | 184-188 °C | [1] |
| Density | 1.063 g/cm³ | [1] |
| Refractive Index | 1.4550 | [1] |
| Flash Point | 68 °C | [1] |
| Water Solubility | Slightly soluble (2.6 g/L at 25°C) | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage | Inert atmosphere, store in freezer under -20°C | [1] |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers worldwide. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific needs of your research or development project. Below is a table summarizing some of the key suppliers.
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | 96% | 100 g |
| Aladdin Scientific | ≥96% | 1g, and larger quantities |
| Frandcom Industrial Limited | High quality | Bulk quantities |
| Dalian Best Chemical Co., Ltd. | - | Inquiry for details |
| FINETECH INDUSTRY LIMITED | - | Custom synthesis and bulk quantities |
| Dayang Chem (Hangzhou) Co.,Ltd | Reagent Grade/99% | Gram to kilogram scale |
| American Custom Chemicals Corporation | 96% | Inquiry for details |
| TCI (Tokyo Chemical Industry) | >98.0% | 1g, 5g, 25g |
| Sigma-Aldrich | 96% | Inquiry for details |
Applications in Drug Discovery and Organic Synthesis
This compound serves as a critical starting material and intermediate in the synthesis of numerous biologically active molecules.
Intermediate in the Synthesis of Minodronic Acid
One of the notable applications of this compound is as an intermediate in the synthesis of Minodronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis.[4] Minodronic acid functions by inhibiting bone resorption by osteoclasts.[4] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, which is crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival.[4] Additionally, minodronic acid has been shown to be an antagonist of the purinergic P2X2/3 receptors, which may contribute to its analgesic effects in bone pain.[5][6]
Synthesis of Chiral Heterocycles
This compound is a versatile substrate in various asymmetric reactions to produce chiral heterocycles, which are prevalent scaffolds in pharmaceuticals. For instance, it is used in organocatalytic reactions to synthesize chiral trans-γ-lactams with high diastereoselectivity and enantioselectivity.[7] It also participates in Diels-Alder reactions with N-sulfonyl-1-aza-1,3-butadienes to form highly substituted dihydropyridinones.[8] Furthermore, it is a key reactant in the amine-catalyzed aziridination to produce protected ester-containing aziridine aldehydes.[9]
Experimental Protocols
Purification of Commercial this compound
Commercial this compound may require purification prior to use in sensitive reactions. Two common methods are column chromatography and distillation under reduced pressure.[10]
1. Purification by Column Chromatography [10]
-
Materials:
-
Silica gel (particle size 40-63 µm)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
This compound (crude)
-
Glass column (e.g., 5 x 35 cm for ~75 g of silica)
-
Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
Prepare a slurry of silica gel in a 5% EtOAc in hexanes solution.
-
Pack the column with the silica gel slurry.
-
Load the crude this compound directly onto the packed column.
-
Elute the column with 5% EtOAc in hexanes.
-
Collect fractions in Erlenmeyer flasks.
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
2. Purification by Distillation [10]
-
Apparatus:
-
Round-bottom flask (100 mL)
-
Teflon-coated magnetic stir bar
-
Vigreux column
-
Thermometer
-
Water condenser
-
Receiving flask
-
Vacuum source
-
-
Procedure:
-
Place the crude this compound and a magnetic stir bar in the round-bottom flask.
-
Assemble the distillation apparatus.
-
Apply vacuum (e.g., 6.10⁻² mmHg).
-
Gently heat the flask while stirring.
-
Collect the distillate that comes over at the appropriate temperature (e.g., 35 °C at 6.10⁻² mmHg).
-
Synthesis of Chiral trans-γ-Lactams[8]
This protocol describes a representative synthesis of a chiral trans-γ-lactam from this compound and an unactivated imine using a chiral N-heterocyclic carbene (NHC) catalyst and a Brønsted acid co-catalyst.
-
Materials:
-
This compound
-
Unactivated imine (e.g., N-benzylidene-4-methoxyaniline)
-
Chiral NHC precatalyst
-
Brønsted acid (e.g., o-chlorobenzoic acid)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
-
4 Å molecular sieves
-
-
Procedure:
-
To a sealed vial containing 4 Å molecular sieves, add the unactivated imine, the chiral NHC precatalyst, and the Brønsted acid.
-
Dissolve the solids in anhydrous THF.
-
Add this compound to the reaction mixture.
-
Add triethylamine to initiate the reaction.
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction and work up by diluting with a suitable solvent (e.g., ethyl acetate) and washing with aqueous solutions.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral trans-γ-lactam.
-
Laboratory Scale Synthesis of this compound[4]
A reported laboratory-scale synthesis involves the reaction of 2,3-dichloropropionic acid with ethanol in the presence of acetic anhydride.
-
Materials:
-
2,3-Dichloropropionic acid
-
Ethanol
-
Acetic anhydride
-
-
General Procedure (Conceptual):
-
A mixture of 2,3-dichloropropionic acid and ethanol is treated with acetic anhydride.
-
The reaction is typically heated to drive the esterification and subsequent elimination reactions.
-
The progress of the reaction can be monitored by techniques such as GC-MS or NMR.
-
Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts.
-
The crude product is then purified, for example, by distillation under reduced pressure, to yield this compound.
-
Note: This is a conceptual outline based on a reported reaction type. Specific reaction conditions, stoichiometry, and workup procedures would need to be optimized based on literature precedence and laboratory safety protocols.
Conclusion
This compound is a readily available and highly valuable reagent for chemical synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for the construction of complex and stereochemically rich molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and practical experimental protocols to aid researchers and scientists in its effective utilization. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.
References
- 1. This compound | 2960-66-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CAS # 2960-66-9, this compound - chemBlink [ww.chemblink.com]
- 4. A review of minodronic acid hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minodronic acid induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minodronic acid, a third-generation bisphosphonate, antagonizes purinergic P2X(2/3) receptor function and exerts an analgesic effect in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers: An Asymmetric Variant of the 1-Azadiene Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Reactivity of Ethyl trans-4-oxo-2-butenoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, serves as a valuable synthon in organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry.[1] Its conjugated system, comprising an aldehyde, an alkene, and an ester functional group, imparts a rich and varied reactivity profile, making it a prime substrate for a multitude of nucleophilic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with a focus on its interactions with carbon, nitrogen, and sulfur nucleophiles. Detailed reaction mechanisms, quantitative data, experimental protocols, and mechanistic illustrations are presented to offer a thorough understanding of its synthetic utility.
Core Reactivity Principles: The Michael Addition
The primary mode of reactivity for this compound with nucleophiles is the Michael addition , also known as conjugate addition. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, driven by the electrophilic nature of this position due to resonance delocalization of the electron density towards the carbonyl and ester groups.
The general mechanism for the Michael addition to this compound is depicted below. The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or a mild acid, yields the final 1,4-adduct.
Caption: General mechanism of the Michael addition to this compound.
Reactivity with Carbon Nucleophiles
A wide array of carbon-based nucleophiles readily participate in Michael additions with this compound, providing a powerful tool for carbon-carbon bond formation.
Malonates and other Dicarbonyl Compounds
Stabilized carbanions derived from active methylene compounds, such as diethyl malonate, are classic Michael donors. These reactions are typically base-catalyzed, with the base serving to deprotonate the active methylene compound to generate the nucleophilic enolate.
Table 1: Michael Addition of Diethyl Malonate to this compound Analogs
| Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Chalcones | Cinchona Alkaloid Derivative | Toluene | 48 | 82-99 | 92-97 | [2] |
| α,β-Unsaturated Ketones | Primary Amine-Thiourea | Toluene | 24 | >95 | 90-99 |[3] |
Experimental Protocol: Organocatalytic Michael Addition of Diethyl Malonate to an α,β-Unsaturated Aldehyde (Representative) [4]
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and diethyl malonate (1.5 mmol) in toluene (1.0 mL) is added the organocatalyst (e.g., a chiral primary amine-thiourea, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Nitroalkanes
Nitroalkanes, upon deprotonation with a suitable base, form nitronate anions which are effective nucleophiles in Michael additions. The resulting γ-nitro-α,β-unsaturated esters are valuable intermediates for further synthetic transformations.
Reactivity with Nitrogen Nucleophiles
The aza-Michael reaction, the conjugate addition of nitrogen nucleophiles, provides a direct route to β-amino carbonyl compounds, which are important structural motifs in many biologically active molecules.
Aromatic Amines
Aromatic amines, such as N,N-dimethylaniline, can act as nucleophiles in the presence of a Lewis acid catalyst. The catalyst activates the Michael acceptor, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic aromatic amine.
Table 2: Michael Addition of N,N-Dimethylaniline to this compound [5]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
| B(C₆F₅)₃ (5) | CHCl₃ | 80 | 24 | 91 |
Experimental Protocol: B(C₆F₅)₃-Catalyzed Michael Addition of N,N-Dimethylaniline [5]
To a solution of this compound (2.0 mmol) and N,N-dimethylaniline (4.0 mmol) in chloroform (2.0 mL) is added tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.1 mmol). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to yield the product.
Indoles
Indoles can also serve as nucleophiles in Michael additions, typically at the C3 position. These reactions are often catalyzed by Lewis or Brønsted acids.
Reactivity with Sulfur Nucleophiles
The thia-Michael reaction, involving the conjugate addition of thiols, is a highly efficient and often facile reaction, proceeding readily under mild conditions.
Thiols
The addition of thiols to this compound is a rapid and high-yielding process. The reaction can often proceed without a catalyst, although a base is frequently added to generate the more nucleophilic thiolate anion.
Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol (Representative) [6]
To a stirred solution of an α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent (e.g., acetonitrile), is added thiophenol (1.2 mmol) followed by a catalytic amount of a base (e.g., triethylamine, 10 mol%). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Advanced Reactivity: Annulation and Cascade Reactions
Beyond simple conjugate additions, the bifunctional nature of this compound allows for its participation in more complex transformations, such as annulation and cascade reactions, often catalyzed by organocatalysts like N-heterocyclic carbenes (NHCs) and phosphines.
N-Heterocyclic Carbene (NHC) Catalysis
NHCs can catalyze a variety of transformations of α,β-unsaturated aldehydes. For instance, in the presence of an NHC, enals can react with various partners in annulation reactions to form heterocyclic structures.[7][8][9]
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An unexpected N-heterocyclic carbene-catalyzed annulation of enals and nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. An Unexpected N-Heterocyclic Carbene-Catalyzed Annulation of Enals and Nitroso Compounds [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Michael Addition Reactions of Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-oxo-2-butenoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its structure incorporates both an aldehyde and an α,β-unsaturated ester, making it an excellent Michael acceptor. The conjugate addition of various nucleophiles to the electron-deficient β-carbon of this compound, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, with a focus on applications in pharmaceutical and drug development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 2960-66-9 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 184-188 °C |
| Density | 1.063 g/mL |
| Solubility | Slightly soluble in water. Soluble in most organic solvents. |
Applications in Michael Addition Reactions
This compound readily undergoes Michael addition with a wide range of nucleophiles, including carbon nucleophiles (nitroalkanes, malonates), nitrogen nucleophiles (amines, indoles), and sulfur nucleophiles (thiols). These reactions provide access to a diverse array of functionalized compounds that are precursors to various pharmaceutically active molecules, including analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3]
Asymmetric Michael Addition of Nitroalkanes
The organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-enoates provides efficient access to chiral γ-keto esters, which are valuable synthetic intermediates. Cinchona alkaloid-derived catalysts have proven to be highly effective in promoting these transformations with high yields and enantioselectivities.
Quantitative Data for Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-enoates
| Entry | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane | Cinchona-thiourea (10) | Toluene | 24 | 95 | 92 |
| 2 | Nitroethane | Cinchona-squaramide (5) | CH₂Cl₂ | 48 | 88 | 95 |
| 3 | Nitropropane | Cinchona-thiourea (10) | THF | 36 | 91 | 90 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition of Nitroalkanes
-
To a solution of the 4-oxo-enoate (0.2 mmol) in the specified solvent (2.0 mL) at room temperature, add the nitroalkane (0.4 mmol).
-
Add the cinchona alkaloid-derived catalyst (5-10 mol%).
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
Reaction Workflow: Asymmetric Michael Addition of Nitroalkanes
References
Application Notes and Protocols for Asymmetric Catalytic Alkynylation of Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric catalytic alkynylation of aldehydes is a powerful transformation in organic synthesis, providing chiral propargyl alcohols which are versatile building blocks for the synthesis of complex natural products and pharmaceutically active compounds. Ethyl trans-4-oxo-2-butenoate, also known as ethyl fumaraldehydate, is an attractive substrate for such reactions due to the presence of both an aldehyde and an α,β-unsaturated ester moiety. The selective 1,2-addition of a terminal alkyne to the aldehyde functionality in an enantioselective manner yields highly valuable chiral γ-hydroxy-α,β-acetylenic esters. These products serve as key intermediates in the synthesis of various bioactive molecules.[1][2][3] This document provides an overview of the application of asymmetric catalytic alkynylation to this compound, including representative protocols and data.
Core Concepts and Applications
The primary application of the asymmetric catalytic alkynylation of this compound is the synthesis of enantioenriched γ-hydroxy-α,β-acetylenic esters. These compounds are valuable synthons due to their dense functionality, allowing for a variety of subsequent chemical transformations. For instance, they can be utilized in the synthesis of (+)-Tetrahydropyrenophorol and other complex molecules.[1][3] The key to a successful asymmetric alkynylation lies in the choice of the chiral catalyst or ligand, which controls the stereochemical outcome of the reaction. Common catalytic systems involve zinc, copper, or organocatalysts in combination with chiral ligands.
Reaction Mechanism and Stereochemical Control
The generally accepted mechanism for a zinc-catalyzed asymmetric alkynylation involves the in-situ formation of an alkynylzinc species from a terminal alkyne and a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂). This alkynylzinc reagent is then activated by a chiral ligand, typically an amino alcohol or a BINOL derivative. The chiral ligand-zinc-alkyne complex coordinates to the aldehyde, and the facial selectivity of the nucleophilic attack of the alkyne on the aldehyde carbonyl is dictated by the stereochemistry of the chiral ligand. This directed attack leads to the formation of one enantiomer of the propargyl alcohol in excess.
Caption: Proposed mechanism for the zinc-catalyzed asymmetric alkynylation.
Representative Experimental Data
While specific data for the asymmetric catalytic alkynylation of this compound is not extensively published, the following table presents representative data for the zinc-catalyzed asymmetric alkynylation of similar α,β-unsaturated aldehydes with various terminal alkynes. This data, adapted from studies on related substrates, illustrates the potential efficacy of such methodologies.
| Entry | Aldehyde | Alkyne | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Crotonaldehyde | Phenylacetylene | (1R,2S)-N-Pyrrolidinylnorephedrine | 85 | 95 |
| 2 | Cinnamaldehyde | 1-Hexyne | (S)-BINOL | 92 | 91 |
| 3 | Crotonaldehyde | 1-Octyne | (1R,2S)-N-Pyrrolidinylnorephedrine | 88 | 93 |
| 4 | Cinnamaldehyde | Trimethylsilylacetylene | (S)-BINOL | 90 | 89 |
Experimental Protocol: Representative Procedure for Asymmetric Alkynylation
This protocol is a general guideline for the asymmetric alkynylation of an α,β-unsaturated aldehyde, such as this compound, using a zinc-based catalyst system. Optimization of reaction conditions may be necessary for the specific substrate and alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Anhydrous toluene
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Chiral ligand (e.g., (1R,2S)-N-Pyrrolidinylnorephedrine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral ligand (0.1 mmol).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 mL, 1.0 mmol) dropwise to the stirred solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Alkynylation Reaction:
-
To the catalyst mixture, add the terminal alkyne (1.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-hydroxy-α,β-acetylenic ester.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Caption: General experimental workflow for asymmetric catalytic alkynylation.
Conclusion
The asymmetric catalytic alkynylation of this compound represents a valuable synthetic strategy for accessing chiral γ-hydroxy-α,β-acetylenic esters. While a universally optimized protocol is not yet established, the methodologies developed for other α,β-unsaturated aldehydes provide a strong foundation for further investigation. The choice of chiral ligand and reaction conditions is crucial for achieving high yields and enantioselectivities. The resulting enantioenriched products are of significant interest to the pharmaceutical and fine chemical industries due to their potential for elaboration into more complex and biologically active molecules. Further research in this specific area is warranted to develop highly efficient and selective catalytic systems tailored for this compound.
References
- 1. Asymmetric organocatalytic formal alkynylation and alkenylation of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Asymmetric Organocatalytic Formal Alkynylation and Alkenylation of α,β-Unsaturated Aldehydes - Journal of the American Chemical Society - Figshare [figshare.com]
Application Notes and Protocols: Ethyl trans-4-oxo-2-butenoate as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] The reaction involves a concerted mechanism between a conjugated diene and a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.[2][3][4] Ethyl trans-4-oxo-2-butenoate, also known as ethyl 3-formylacrylate or ethyl fumaraldehydate, possesses both an ester and an aldehyde group in conjugation with the double bond, making it an activated dienophile and a potentially valuable substrate for Diels-Alder reactions.[5] This document provides detailed application notes and a general protocol for the use of this compound as a dienophile in such reactions. While this compound is a valuable intermediate in various syntheses,[5][6] its direct application as a dienophile in standard Diels-Alder reactions is not extensively documented in publicly available literature. The following protocols are based on established methods for similar activated dienophiles.
Data Presentation: Expected Reaction Parameters
The following table summarizes expected reaction parameters and outcomes for the Diels-Alder reaction between this compound and various dienes. These values are estimates based on analogous reactions and should be considered as starting points for optimization.
| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected endo:exo Ratio |
| Cyclopentadiene | None | Dichloromethane | 25 | 2-4 | 85-95 | >95:5 |
| Cyclopentadiene | Lewis Acid (e.g., AlCl₃) | Dichloromethane | -78 to 0 | 1-2 | >95 | >99:1 |
| Furan | None | Toluene | 80-110 | 12-24 | 60-75 | >95:5 |
| Isoprene | None | Toluene | 110 | 24-48 | 50-70 | N/A (Regioisomers) |
| Anthracene | None | Xylene | 140 | 24-48 | 40-60 | N/A |
Note: The endo:exo selectivity is a key aspect of the Diels-Alder reaction, with the endo product often being the kinetic product due to secondary orbital interactions.[3]
Experimental Protocols
General Protocol for the Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes a general procedure for the reaction between this compound and freshly cracked cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Lewis Acid Catalyst (e.g., Aluminum Chloride, optional for enhanced reactivity and selectivity)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to its boiling point (ca. 170 °C). Collect the cyclopentadiene monomer, which distills at approximately 41 °C. Keep the collected cyclopentadiene on an ice bath and use it immediately due to its tendency to dimerize.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the dienophile in anhydrous dichloromethane.
-
Addition of Diene: Cool the solution to 0 °C using an ice bath. Slowly add freshly prepared cyclopentadiene (1.2 eq) to the solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Diels-Alder adduct. The major product is expected to be the endo isomer.
For Lewis Acid Catalyzed Reaction:
-
Follow the same reaction setup, but cool the solution of the dienophile to -78 °C (dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) to the solution.
-
Add the cyclopentadiene dropwise and let the reaction proceed at -78 °C, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the work-up and purification as described above.
Mandatory Visualizations
Caption: General workflow for a Diels-Alder reaction.
Caption: Diels-Alder reaction of this compound.
Safety Precautions
-
Dicyclopentadiene is flammable and has a strong odor. The cracking process should be performed in a well-ventilated fume hood.
-
Cyclopentadiene monomer is highly reactive and dimerizes at room temperature. It should be kept cold and used promptly after preparation.
-
Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
Conclusion
This compound is a promising dienophile for the Diels-Alder reaction due to its activated electronic nature. The provided general protocol, particularly with cyclopentadiene, serves as a robust starting point for synthetic applications. Further exploration with various dienes and the use of Lewis acid catalysis can expand the synthetic utility of this versatile building block in the creation of complex cyclic molecules for research, and drug development.
References
- 1. Asymmetric Lewis acid-catalyzed Diels-Alder reactions of alpha,beta-unsaturated ketones and alpha,beta-unsaturated acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of (+)-Tetrahydropyrenophorol using "Ethyl trans-4-oxo-2-butenoate".
Introduction
(+)-Tetrahydropyrenophorol, a macrocyclic diolide, has been the subject of interest in synthetic organic chemistry due to its unique structure and potential biological activity. This document outlines a detailed protocol for the asymmetric synthesis of (+)-Tetrahydropyrenophorol. The key strategic element of this synthesis is the utilization of an asymmetric catalytic alkynylation of acetaldehyde, which allows for the controlled introduction of chirality and the construction of key building blocks.[1][2] The methodology provides a convergent and efficient route to the target molecule.
Core Synthesis Strategy
The synthesis commences with an asymmetric alkynylation of a protected propargyl alcohol with acetaldehyde to establish the initial stereocenter. This is followed by a second asymmetric alkynylation to introduce the second chiral center. Subsequent functional group manipulations, including hydrogenation and protection/deprotection steps, lead to a linear precursor that is then subjected to a Mitsunobu-based macrocyclization to afford the 16-membered diolide ring of (+)-Tetrahydropyrenophorol.
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of reactions. Flash column chromatography on silica gel is employed for the purification of compounds.
Protocol 1: Asymmetric Catalytic Alkynylation of Acetaldehyde
This protocol describes the key bond-forming reaction to create the chiral carbinol subunit.
-
To a microwave vial equipped with a magnetic stir bar, add the alkyne (1.0 eq), (S,S)-ProPhenol ligand (0.2 eq), and P(O)Ph₃ (0.4 eq).
-
Add dry toluene and cool the mixture to 0°C under a nitrogen atmosphere.
-
Slowly add Me₂Zn solution (1.2 M in toluene, 2.5 eq) over 5 minutes and stir the mixture at 0°C for 25 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -20°C).
-
Slowly add a solution of acetaldehyde (excess) in toluene via syringe pump over a specified period.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired propargylic alcohol.
Protocol 2: Synthesis of the Macrocyclization Precursor
This multi-step sequence elongates the carbon chain and sets the stage for ring closure.
-
Protection of the alcohol: Protect the secondary alcohol resulting from Protocol 1 as a silyl ether (e.g., using TBSCl and imidazole in DMF).
-
Second Asymmetric Alkynylation: Repeat the asymmetric catalytic alkynylation (Protocol 1) using the protected alkyne and acetaldehyde to introduce the second stereocenter.
-
Hydrogenation: Reduce the alkyne functionalities to alkanes using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Deprotection and Esterification: Selectively deprotect the primary alcohol and esterify it with a suitable activating group for the subsequent cyclization.
Protocol 3: Mitsunobu-based Macrocyclization and Final Deprotection
This protocol describes the formation of the 16-membered ring and the final step to obtain (+)-Tetrahydropyrenophorol.
-
To a solution of the diol precursor in a suitable solvent (e.g., THF), add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the protected macrocycle.
-
Final Deprotection: Remove any remaining protecting groups (e.g., THP) under mild acidic conditions to yield (+)-Tetrahydropyrenophorol. Purify by flash column chromatography.
Quantitative Data
| Step | Reaction | Reagents and Conditions | Yield | Enantiomeric/Diastereomeric Ratio |
| 1 | First Asymmetric Alkynylation | Alkyne, Acetaldehyde, (S,S)-ProPhenol, Me₂Zn, Toluene | Good | High ee |
| 2 | Second Asymmetric Alkynylation | Protected Alkyne, Acetaldehyde, (R,R)-ProPhenol, Me₂Zn | Good | Good dr |
| 3 | Hydrogenation | H₂, Pd/C | Quantitative | N/A |
| 4 | Mitsunobu Macrocyclization | PPh₃, DIAD/DEAD, THF | Moderate | N/A |
| 5 | Final Deprotection | Mild Acid | Good | N/A |
Note: Specific yields and selectivities are highly dependent on the exact substrates and reaction conditions used. The information provided is based on a general synthetic strategy.
Synthetic Workflow
Caption: Synthetic pathway to (+)-Tetrahydropyrenophorol.
References
Application Notes and Protocols: Ethyl trans-4-oxo-2-butenoate as a Key Intermediate in the Synthesis of Minodronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Minodronic Acid, a potent third-generation nitrogen-containing bisphosphonate used in the treatment of osteoporosis. This guide focuses on a synthetic pathway utilizing Ethyl trans-4-oxo-2-butenoate as a crucial starting material for the construction of the core imidazo[1,2-a]pyridine structure of Minodronic Acid.
Introduction
Minodronic acid, with its chemical name [1-Hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a highly effective inhibitor of bone resorption. Its synthesis involves the construction of the 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid intermediate, which is subsequently diphosphorylated. This compound serves as a key building block in a convergent synthesis strategy for this intermediate. The overall synthetic approach is a three-step process commencing with the cyclization of this compound with 2-aminopyridine, followed by hydrolysis of the resulting ester, and finally, diphosphorylation to yield Minodronic Acid.
Synthetic Pathway Overview
The synthesis of Minodronic Acid from this compound can be conceptually divided into three main stages:
-
Cyclization: Reaction of this compound with 2-aminopyridine to form ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.
-
Diphosphorylation: Reaction of the carboxylic acid with phosphorous acid and a phosphorus halide to introduce the bisphosphonate group.
Caption: Overall synthetic workflow for Minodronic Acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
This crucial step involves the formation of the imidazo[1,2-a]pyridine core through the reaction of this compound and 2-aminopyridine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₈O₃ | 128.13 |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 |
| Organic Solvent | - | - |
| Organic Base | - | - |
| Copper Catalyst | - | - |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in a suitable organic solvent.
-
Add an organic base and a copper catalyst to the solution.
-
To this mixture, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the catalyst and other water-soluble impurities.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
Note: A patent describing a similar cyclization step reported a yield of 50%.[1] Optimization of the solvent, base, catalyst, temperature, and reaction time may be necessary to improve the yield.
Step 2: Synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | C₁₁H₁₂N₂O₂ | 204.23 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Water (H₂O) | H₂O | 18.02 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Organic Solvent | - | - |
Protocol:
-
Dissolve ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate in a suitable organic solvent.
-
Add an aqueous solution of sodium hydroxide to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
After completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.
Step 3: Synthesis of Minodronic Acid
The final step is the diphosphorylation of the carboxylic acid intermediate.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid | C₉H₈N₂O₂ | 176.17 |
| Phosphorous Acid (H₃PO₃) | H₃PO₃ | 82.00 |
| Phosphorus Trichloride (PCl₃) | PCl₃ | 137.33 |
| Water (H₂O) | H₂O | 18.02 |
Protocol:
-
In a reaction vessel, mix 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid with phosphorous acid.
-
Slowly add phosphorus trichloride to the mixture while maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture and stir for several hours.
-
Cool the reaction mixture and quench by the slow addition of water.
-
Heat the mixture to hydrolyze the phosphorus intermediates.
-
Cool the solution to induce crystallization of the crude Minodronic Acid.
-
Filter the crude product, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material(s) | Key Intermediate/Product | Reported Yield (%) |
| 1 | This compound, 2-Aminopyridine | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | ~50[1] |
| 2 | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid | High |
| 3 | 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid | Minodronic Acid | Variable |
Visualizations
Caption: Logical steps in the cyclization reaction.
Caption: Experimental workflow for Minodronic Acid synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Phosphorus trichloride is a corrosive and toxic reagent; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthetic route to Minodronic Acid utilizing this compound as a key intermediate offers a viable pathway for the production of this important active pharmaceutical ingredient. The protocols provided herein outline the fundamental steps for this synthesis. Researchers are encouraged to optimize the reaction conditions to enhance yields and purity for their specific laboratory settings.
References
Application Notes and Protocols for Organocatalyzed Reactions Involving Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key organocatalyzed reactions involving ethyl trans-4-oxo-2-butenoate, a versatile building block in organic synthesis. The protocols are based on established literature and are intended to serve as a practical guide for the synthesis of complex chiral molecules.
Introduction
This compound is a valuable Michael acceptor and dienophile due to its electrophilic nature, conferred by the presence of both an aldehyde and an α,β-unsaturated ester moiety. This dual reactivity makes it an excellent substrate for a variety of organocatalytic transformations, enabling the stereocontrolled construction of intricate molecular architectures relevant to pharmaceutical research and development. This guide focuses on three major classes of organocatalyzed reactions: Asymmetric [4+2] Cycloaddition, Michael Addition, and Mukaiyama-Michael Addition.
Asymmetric [4+2] Cycloaddition: Synthesis of Chiral Cyclohexenes
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered highly enantioselective through the use of chiral organocatalysts. The reaction between this compound and a suitable diene, such as isoprene, catalyzed by a chiral secondary amine, provides access to valuable chiral cyclohexene derivatives. These products can serve as precursors for the synthesis of natural products and pharmaceuticals.[1]
Quantitative Data Summary
| Entry | Diene | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Isoprene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (10) | CH2Cl2 | 48 | -20 | 90 | 95 | [1] |
Experimental Protocol: Organocatalytic [4+2] Cycloaddition
Materials:
-
This compound (1.0 mmol, 128.1 mg)
-
Isoprene (3.0 mmol, 305 µL)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 32.5 mg)
-
Dichloromethane (CH2Cl2), anhydrous (2.0 mL)
-
Trifluoroacetic acid (TFA) (0.1 mmol, 7.6 µL) - Note: Often used as a co-catalyst to promote iminium ion formation.
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral pyrrolidine catalyst and trifluoroacetic acid.
-
Dissolve the catalyst mixture in anhydrous dichloromethane (1.0 mL).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add this compound to the catalyst solution and stir for 10 minutes.
-
Add isoprene dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 48 hours), quench the reaction by adding a saturated aqueous solution of NaHCO3 (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral cyclohexene adduct.
Reaction Scheme and Catalytic Cycle
Caption: Organocatalytic [4+2] cycloaddition reaction.
Caption: Catalytic cycle for the [4+2] cycloaddition.
Asymmetric Michael Addition: Synthesis of Chiral γ-Keto Esters
Quantitative Data Summary
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Nitromethane | Takemoto's Catalyst (10) | Toluene | 24 | rt | 95 | 98 | [2] |
| 2 | Malononitrile | Bifunctional Thiourea (5) | CH2Cl2 | 12 | 0 | 92 | 96 |
Experimental Protocol: Organocatalytic Michael Addition of Nitromethane
Materials:
-
This compound (0.5 mmol, 64.1 mg)
-
Nitromethane (1.5 mmol, 81 µL)
-
Takemoto's Catalyst (bifunctional thiourea) (0.05 mmol, 20.3 mg)
-
Toluene, anhydrous (1.0 mL)
-
Silica gel for column chromatography
Procedure:
-
In a dry vial, dissolve Takemoto's catalyst in anhydrous toluene (0.5 mL).
-
Add this compound to the catalyst solution.
-
Add nitromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After 24 hours, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral γ-keto nitroalkane.
Reaction Scheme and Catalytic Cycle
Caption: Organocatalytic Michael addition reaction.
Caption: Catalytic cycle for the Michael addition.
Asymmetric Mukaiyama-Michael Addition: Synthesis of Chiral Butenolides
The Mukaiyama-Michael reaction, the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by chiral Brønsted acids or chiral amine salts. The reaction of a silyloxyfuran with an analog of this compound, such as tert-butyl 4-oxobutenoate, provides a direct route to valuable chiral butenolide scaffolds.
Quantitative Data Summary
| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr | ee (%) | Ref. |
| 1 | tert-Butyl 4-oxobutenoate | 2-Triisopropylsilyloxy furan | (2R,5R)-Amine Salt·TFA (20) | THF | 12 | -78 | 90 | 11:1 | 89 |
Experimental Protocol: Organocatalytic Mukaiyama-Michael Addition
Materials:
-
tert-Butyl 4-oxobutenoate (0.25 mmol, 39.0 mg)
-
2-Triisopropylsilyloxy furan (0.3 mmol, 80.0 mg)
-
(2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one·TFA (0.05 mmol, 19.5 mg)
-
Tetrahydrofuran (THF), anhydrous (0.5 mL)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the chiral amine salt catalyst.
-
Add anhydrous THF (0.25 mL) and cool the solution to -78 °C.
-
In a separate vial, dissolve tert-butyl 4-oxobutenoate and 2-triisopropylsilyloxy furan in anhydrous THF (0.25 mL).
-
Slowly add the substrate solution to the cold catalyst solution via syringe.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl (2 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral butenolide product.
Reaction Scheme and Logical Workflow
Caption: Organocatalytic Mukaiyama-Michael addition.
References
Application Notes and Protocols: Aza-Michael Addition with Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the aza-Michael addition reaction of primary and secondary amines to Ethyl trans-4-oxo-2-butenoate. This conjugate addition reaction is a powerful tool for the formation of carbon-nitrogen bonds, yielding valuable β-amino ester derivatives. These products are significant building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The protocols outlined below cover catalyst selection, solvent effects, reaction conditions, and product purification.
Introduction
The aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis.[1][2] this compound is a versatile Michael acceptor due to the presence of both an aldehyde and an ester functionality, which activate the β-carbon for nucleophilic attack. The resulting β-amino esters are precursors to a wide range of molecules, including β-lactams, amino acids, and various heterocyclic compounds.
This application note details protocols for both uncatalyzed and catalyzed aza-Michael additions to this compound, providing a framework for the synthesis of a diverse library of β-amino ester derivatives.
Reaction Mechanism
The aza-Michael addition can proceed through either a stepwise or a concerted mechanism. In the stepwise mechanism, the amine attacks the β-carbon of the α,β-unsaturated ester, forming a zwitterionic intermediate. Subsequent proton transfer, often facilitated by a protic solvent or another amine molecule, leads to the final product. The concerted mechanism involves a cyclic transition state with simultaneous bond formation and proton transfer.[1]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the aza-Michael addition of various amines to this compound. The data is compiled based on established literature for similar substrates and reaction types.
| Entry | Nucleophile (Amine) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | None | Methanol | 12 | 85 |
| 2 | Morpholine | None | Dichloromethane | 24 | 78 |
| 3 | Aniline | Acetic Acid (10 mol%) | Toluene | 18 | 65 |
| 4 | Piperidine | None | Solvent-free | 6 | 92 |
| 5 | Diethylamine | LiClO₄ (10 mol%) | Solvent-free | 8 | 88 |
| 6 | Pyrrolidine | None | Ethanol | 10 | 90 |
Experimental Protocols
General Protocol for Uncatalyzed Aza-Michael Addition
This protocol is suitable for reactive amines such as aliphatic primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Morpholine)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the ester in a suitable solvent (e.g., Methanol, 0.2 M concentration).
-
Add the amine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired β-amino ester.
Protocol for Acid-Catalyzed Aza-Michael Addition
This protocol is recommended for less reactive amines, such as anilines.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Catalyst (e.g., Acetic Acid, 10 mol%)
-
Solvent (e.g., Toluene)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the amine (1.2 eq).
-
Dissolve the reactants in the chosen solvent (e.g., Toluene, 0.2 M concentration).
-
Add the catalyst (e.g., Acetic Acid, 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol for Solvent-Free Aza-Michael Addition
This environmentally friendly protocol is effective for highly reactive amines.[2]
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, combine this compound (1.0 eq) and the amine (1.1 eq) at room temperature.
-
Stir the mixture vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
If necessary, the product can be directly purified by column chromatography on silica gel. In many cases, the product is of sufficient purity after removing any excess amine under vacuum.
Visualizations
References
Application Notes and Protocols for Ethyl trans-4-oxo-2-butenoate in Tandem Reaction Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-oxo-2-butenoate, also known as ethyl fumaraldehydate, is a versatile bifunctional molecule possessing both an aldehyde and an α,β-unsaturated ester moiety. This unique structural arrangement makes it an exceptionally useful C4 building block in organic synthesis, particularly in the realm of tandem, domino, or cascade reactions. Its electrophilic nature at both the aldehyde carbon and the β-carbon of the unsaturated system allows for sequential, one-pot transformations to construct complex molecular architectures, most notably a variety of heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This document provides detailed application notes and a specific experimental protocol for the use of this compound in a tandem reaction sequence. The featured reaction is a three-component domino reaction for the synthesis of highly functionalized dihydropyran derivatives, which are valuable intermediates for the synthesis of various pharmaceutically active molecules.
Application Note 1: Tandem Michael Addition/Cyclization for Dihydropyran Synthesis
This compound is an ideal substrate for tandem reactions that proceed via an initial Michael addition. The conjugated system readily accepts nucleophiles at the β-position, generating an enolate intermediate. This enolate can then participate in a subsequent intramolecular reaction, such as an aldol condensation or cyclization, with the aldehyde functionality. This sequence allows for the rapid construction of carbocyclic and heterocyclic rings.
A prominent application of this strategy is the synthesis of substituted 2,3-dihydro-4H-pyran-4-carbonitriles. In a one-pot, three-component reaction, an aromatic aldehyde, malononitrile, and this compound can be combined in the presence of a base catalyst. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
dot
Caption: Logical workflow of the three-component tandem reaction.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various dihydropyran derivatives using the tandem reaction of aromatic aldehydes, malononitrile, and this compound.
| Entry | Aromatic Aldehyde (R) | Product | Yield (%) |
| 1 | Phenyl | Ethyl 6-amino-5-cyano-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carboxylate | 92 |
| 2 | 4-Chlorophenyl | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-2H-pyran-3-carboxylate | 95 |
| 3 | 4-Methoxyphenyl | Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carboxylate | 90 |
| 4 | 4-Nitrophenyl | Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carboxylate | 88 |
| 5 | 2-Thienyl | Ethyl 6-amino-5-cyano-2-oxo-4-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxylate | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Dihydropyran Derivatives
This protocol details the synthesis of highly substituted dihydropyrans via a one-pot, three-component domino reaction involving an aromatic aldehyde, malononitrile, and this compound.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
This compound (1.0 mmol, 128 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Add piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (disappearance of starting materials), a solid product will typically precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms or if further purification is required, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure dihydropyran product.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
dot
Caption: Step-by-step experimental workflow for dihydropyran synthesis.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Malononitrile is toxic. Avoid inhalation and skin contact.
-
Piperidine is a corrosive and flammable liquid. Use in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and reactive building block for the construction of complex molecules through tandem reaction sequences. The protocol provided herein for the synthesis of dihydropyran derivatives illustrates a simple, efficient, and atom-economical approach to generating molecular diversity from readily available starting materials. This and similar tandem strategies involving this compound hold significant promise for applications in medicinal chemistry and the development of novel therapeutic agents.
Application Notes and Protocols for Ethyl trans-4-oxo-2-butenoate in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-oxo-2-butenoate, also known as ethyl fumaraldehydate, is a versatile bifunctional molecule that serves as a valuable C4 building block in the synthesis of complex molecular architectures. Its structure, featuring an α,β-unsaturated ester and an aldehyde, allows for a diverse range of chemical transformations, making it a strategic component in the total synthesis of natural products. The electrophilic nature of both the β-carbon of the unsaturated system and the aldehydic carbon enables its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include Michael additions, Diels-Alder reactions, and nucleophilic additions to the aldehyde.[1] This document provides detailed application notes and experimental protocols for the use of a protected form of this compound in the total synthesis of the natural product (+)-Decarestrictine L, highlighting its role as a Michael acceptor in a crucial stereocontrolled reaction.
Application in the Total Synthesis of (+)-Decarestrictine L
A significant application of a protected derivative of this compound is demonstrated in the enantioselective total synthesis of (+)-Decarestrictine L.[2] This fungal metabolite is of interest due to its inhibitory activity against cholesterol biosynthesis.[2] The synthetic strategy involves the use of (E)-Ethyl 4,4-dimethoxybut-2-enoate , where the aldehyde functionality is protected as a dimethyl acetal. This protected form allows for selective reaction at the Michael acceptor site.
In the synthesis, (E)-Ethyl 4,4-dimethoxybut-2-enoate serves as a key electrophile in a cuprate-mediated 1,4-conjugate addition. This reaction is pivotal for the construction of the C1-C7 side chain of (+)-Decarestrictine L, establishing a crucial carbon-carbon bond and setting a key stereocenter. The dimethyl acetal is retained through several subsequent synthetic steps and is later deprotected to reveal the aldehyde, which participates in the formation of the tetrahydropyran ring of the natural product.[2]
Logical Workflow for the Synthesis of the (+)-Decarestrictine L Side Chain
Caption: Synthetic workflow for the construction of the (+)-Decarestrictine L side chain.
Experimental Protocols
The following is a representative experimental protocol for the key cuprate-mediated Michael addition of a chiral nucleophile to (E)-Ethyl 4,4-dimethoxybut-2-enoate, as adapted from methodologies used in the synthesis of complex molecules.[2]
Materials:
-
Chiral nucleophile precursor (e.g., a chiral iodide or bromide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) cyanide (CuCN)
-
(E)-Ethyl 4,4-dimethoxybut-2-enoate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organolithium Reagent: A solution of the chiral nucleophile precursor (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.
-
Formation of the Higher-Order Cyanocuprate: In a separate flask, copper(I) cyanide (1.0 equivalent) is suspended in anhydrous THF and cooled to -78 °C. The freshly prepared organolithium reagent is then transferred to the CuCN suspension via cannula. The mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the cyanocuprate.
-
Michael Addition: A solution of (E)-Ethyl 4,4-dimethoxybut-2-enoate (1.0 equivalent) in anhydrous THF is added dropwise to the cuprate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to -20 °C over a period of 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired conjugate addition product.
Data Presentation
The following table summarizes typical quantitative data for the cuprate-mediated conjugate addition reaction to (E)-Ethyl 4,4-dimethoxybut-2-enoate in the context of a natural product synthesis.
| Entry | Chiral Nucleophile | Electrophile | Stoichiometry (Nuc:Elec) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Chiral Organocuprate | (E)-Ethyl 4,4-dimethoxybut-2-enoate | ~1.2 : 1.0 | THF | -78 to -20 | 85-95 | >95:5 | [2] |
Signaling Pathways and Logical Relationships
The retrosynthetic analysis of (+)-Decarestrictine L illustrates the strategic importance of (E)-Ethyl 4,4-dimethoxybut-2-enoate as a key building block for the side chain.
Caption: Retrosynthetic analysis of (+)-Decarestrictine L.
Conclusion
This compound, often used in its protected form as (E)-Ethyl 4,4-dimethoxybut-2-enoate, is a highly effective and versatile building block in the total synthesis of natural products. Its application in the synthesis of (+)-Decarestrictine L showcases its utility in stereocontrolled carbon-carbon bond formation and the construction of complex heterocyclic systems. The provided protocols and data serve as a practical guide for researchers in organic synthesis and drug development to leverage the synthetic potential of this valuable reagent.[2]
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Ethyl trans-4-oxo-2-butenoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of "Ethyl trans-4-oxo-2-butenoate" reaction products using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound and related α,β-unsaturated carbonyl compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Detected in Fractions | 1. Product decomposed on the silica gel column.[1] 2. The elution solvent is not polar enough to move the compound. 3. Product eluted very quickly in the solvent front.[1] 4. Fractions are too dilute for detection by TLC.[1] | 1. Test compound stability on a TLC plate before running the column (see 2D TLC protocol in FAQs). If unstable, consider using deactivated silica, alumina, or Florisil.[1][2] 2. Gradually increase the polarity of the eluent system. 3. Check the first few fractions collected. Re-run the column with a less polar solvent system. 4. Concentrate a sample from the fractions in the expected elution range and re-spot on a TLC plate.[1] |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system. The polarity may be too high, causing co-elution. 2. Column was overloaded with crude product. 3. The chosen solvent system does not dissolve all components well, leading to streaking.[1] 4. One of the spots on the initial TLC is a degradation product formed on the silica.[1] | 1. Optimize the solvent system using TLC. Aim for an Rf value for the product between 0.25 and 0.4 for good separation.[1] Use a gradient elution if spots are far apart.[3] 2. Use an appropriate ratio of silica gel to crude material (typically 50:1 to 100:1 by mass). 3. Find a solvent system that dissolves all components of the mixture effectively.[1] 4. Confirm compound stability using 2D TLC (see FAQs). |
| Product is Tailing or Streaking on the Column | 1. The compound is acidic or basic, interacting strongly with silica gel. 2. The crude sample was not loaded onto the column in a concentrated band.[4] 3. The polarity of the eluting solvent was increased too abruptly. | 1. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). 2. Load the sample dissolved in a minimum amount of solvent or use the dry loading technique (see protocol below).[4] 3. When the compound begins to elute, you can increase solvent polarity to accelerate elution and reduce tailing.[1] |
| Compound Decomposed on the Column | 1. This compound, an α,β-unsaturated carbonyl compound, can be sensitive to the acidic nature of standard silica gel.[1][5][6] 2. Prolonged exposure time on the column. | 1. Perform a stability test on a silica TLC plate. If degradation is observed, use a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[1][2] 2. Use flash chromatography with applied pressure to speed up the separation process. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for TLC analysis?
A common starting point for TLC analysis is 25% ethyl acetate in hexanes.[7] This system can be adjusted based on the observed separation.
Q2: What Rf values can I expect for the product and common impurities?
In a 25% EtOAc in hexanes system, typical Rf values are:
-
This compound (Product): ~0.6[7]
-
Aldehyde Starting Material: ~0.5[7]
-
Other Starting Material: ~0.7[7]
Q3: How can I visualize the spots on the TLC plate?
This compound can be visualized using UV light (254 nm) or by staining with a potassium permanganate (KMnO4) solution followed by gentle heating.[7][8]
Q4: How do I perform a 2D TLC to check for compound stability on silica gel?
-
Spot your crude reaction mixture in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, all spots will appear along a diagonal line. If any spots appear off the diagonal, it indicates that decomposition occurred on the silica plate during the first elution.[1]
Q5: Is it better to use wet or dry loading for the column?
Dry loading is often preferred if your compound has poor solubility in the column's eluent system or if you need to use a more polar solvent like dichloromethane to dissolve the sample initially.[4] It helps ensure a narrow, evenly applied band of sample at the top of the column, leading to better separation.
Q6: Are there alternatives to column chromatography for purification?
Yes, this compound can also be purified by distillation under reduced pressure (e.g., at 35 °C at 6.10-2 mmHg).[7] This is a viable option if the compound is thermally stable and its boiling point is sufficiently different from any impurities.
Quantitative Data Summary
The following tables summarize typical parameters and outcomes for the chromatographic purification of this compound and its derivatives found in various contexts.
Table 1: Recommended Chromatography Conditions
| Parameter | Condition | Source(s) |
| Stationary Phase | Silica Gel | [7][9][10][11] |
| Mobile Phase (Eluent) | 5% Ethyl Acetate in Hexanes | [7] |
| 10:1 Hexane/Ethyl Acetate | [10] | |
| 2:1 n-Hexane/Ethyl Acetate | [11] | |
| Gradient: 9:1 to 4:1 Hexanes/Ethyl Acetate | [9] | |
| Gradient: 5-15% Diethyl Ether in Pentane | [7] | |
| TLC Rf (Product) | ~0.6 (in 25% EtOAc/Hexanes) | [7] |
| TLC Visualization | Potassium Permanganate (KMnO4) Stain, UV Light | [7][8] |
Table 2: Example Purification Yields
| Reaction Context | Purification Method | Reported Yield | Source |
| Post-reaction Workup | Silica Gel Chromatography | 15% | [7] |
| Aza-Prins/Ritter Addition | Flash Column Chromatography | 38% | [9] |
| One-pot Pyrazole Synthesis | Flash Column Chromatography | 63% | [11] |
| General Purification | Column Chromatography | >90% Recovery | [7] |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline for purifying this compound on a laboratory scale.
Materials:
-
Crude reaction mixture
-
Silica gel (flash grade, 40-63 µm)
-
Solvents (ACS grade or higher): Ethyl Acetate, Hexanes
-
Glass column with stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and visualization stain (KMnO4)
Procedure:
-
Solvent System Selection:
-
Using TLC, determine the optimal solvent system that provides good separation between your product and impurities. Aim for a product Rf of ~0.3. A common starting point is 5-25% ethyl acetate in hexanes.[7]
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[4]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a portion of dry silica gel (approx. 10-20 times the mass of your sample) to this solution.[4]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.
-
Begin collecting fractions in separate tubes. The size of the fractions will depend on the scale of your column.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent.[3]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Below is a troubleshooting workflow to help identify and solve common issues during the chromatographic purification process.
Caption: Troubleshooting workflow for chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers: An Asymmetric Variant of the 1-Azadiene Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. US20100210452A1 - Enantioselective reactions catalyzed by chiral triazolium salts - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Stereoselectivity in Reactions with Ethyl trans-4-oxo-2-butenoate
Welcome to the technical support center for optimizing stereoselectivity in reactions involving Ethyl trans-4-oxo-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions encountered during experiments with this versatile building block.
Troubleshooting Guide
This section addresses common issues encountered when aiming for high stereoselectivity in reactions with this compound, particularly in asymmetric Michael additions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity | 1. Suboptimal Catalyst: The chosen chiral catalyst may not be ideal for the specific nucleophile-electrophile combination. 2. Incorrect Catalyst Loading: Too high or too low a catalyst concentration can negatively impact enantioselectivity. 3. Unfavorable Solvent: The solvent can significantly influence the transition state geometry. 4. Reaction Temperature: Temperature can affect the energy difference between diastereomeric transition states. 5. Presence of Water/Impurities: Trace amounts of water or other impurities can interfere with the catalyst. | 1. Catalyst Screening: Test a range of catalysts with different chiral backbones and functional groups (e.g., bifunctional thioureas, cinchona alkaloids, primary amines). 2. Optimize Catalyst Loading: Screen catalyst loading from 1 mol% to 20 mol%. Lower catalyst loading can sometimes improve enantioselectivity. 3. Solvent Screening: Evaluate a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, hexane). Nonpolar solvents often favor higher enantioselectivity in organocatalyzed Michael additions. 4. Vary Temperature: Conduct the reaction at different temperatures, typically ranging from -78°C to room temperature. Lower temperatures generally favor higher enantioselectivity. 5. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. The use of molecular sieves can also be beneficial. |
| Low Diastereoselectivity | 1. Steric Hindrance: The steric bulk of the nucleophile, electrophile, or catalyst may not be sufficient to create a significant energy difference between the diastereomeric transition states. 2. Reaction Kinetics vs. Thermodynamics: The reaction may be under thermodynamic control, leading to the more stable diastereomer, which may not be the desired one. | 1. Modify Reactants/Catalyst: If possible, use a bulkier protecting group on the nucleophile or a catalyst with greater steric demand. 2. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures often favor the kinetic product. Monitor the reaction progress closely to avoid equilibration to the thermodynamic product. |
| Poor Yield | 1. Low Reactivity: The nucleophile may not be sufficiently reactive under the chosen conditions. 2. Catalyst Inhibition/Decomposition: The catalyst may be inhibited by the product or may decompose over the course of the reaction. 3. Side Reactions: The reactants may be undergoing undesired side reactions. | 1. Increase Nucleophile/Electrophile Concentration: Higher concentrations can sometimes improve reaction rates. 2. Use a More Active Catalyst: Screen for a more active catalyst or consider using a co-catalyst if applicable. 3. Optimize Reaction Conditions: Adjust temperature and reaction time. Analyze the crude reaction mixture to identify any major byproducts and adjust the reaction conditions accordingly. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of starting materials, catalyst, and solvents can vary between batches. 2. Atmospheric Contamination: Exposure to air or moisture can affect the reaction. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. Purify starting materials if necessary. 2. Maintain Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high enantioselectivity in Michael additions to this compound?
A1: The choice of chiral catalyst is paramount. Bifunctional catalysts, such as those based on thiourea or cinchona alkaloids, have shown great promise for reactions with 4-oxo-enoates.[1] These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to a highly organized transition state. Other critical factors include the solvent, temperature, and catalyst loading. Nonpolar solvents and lower temperatures generally lead to higher enantioselectivity.
Q2: How do I choose the right catalyst for my specific nucleophile?
A2: Catalyst selection is often empirical. It is recommended to perform a screening of a small library of catalysts. For soft nucleophiles like thiols, cinchona alkaloid-derived sulfonamides have been effective.[2] For carbon nucleophiles like nitroalkanes, bifunctional amine-thioureas are a good starting point.[1][3] The steric and electronic properties of both the catalyst and the nucleophile must be considered to achieve optimal facial selectivity.
Q3: Can the order of addition of reagents affect the stereochemical outcome?
A3: Yes, the order of addition can be important. It is generally recommended to add the nucleophile to a solution of the electrophile and the catalyst. This can help to ensure that the catalyzed reaction is the dominant pathway and can minimize background uncatalyzed reactions which would lead to a racemic product.
Q4: What is a typical catalyst loading for these reactions, and can it be optimized?
A4: A typical starting point for catalyst loading is 10 mol%. However, this should be optimized for each specific reaction. In some cases, reducing the catalyst loading to as low as 1 mol% can improve enantioselectivity and reduce costs, although it may require longer reaction times.[2] Conversely, for less reactive substrates, a higher catalyst loading (up to 20 mol%) may be necessary to achieve a reasonable reaction rate.
Q5: My reaction is giving a good yield but poor stereoselectivity. What should I try first?
A5: If the yield is good, it indicates the reaction is proceeding efficiently but without effective stereochemical control. The first parameters to investigate are temperature and solvent. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity. Switching to a less polar solvent can also enhance the non-covalent interactions between the catalyst and substrates that are crucial for stereodifferentiation.
Quantitative Data Summary
The following tables summarize representative data for asymmetric Michael additions to 4-oxo-enoates, which are structurally similar to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Organocatalytic Michael Addition of Nitroalkanes to 4-Oxo-enoates [1]
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane | Bifunctional Thiourea I (10) | Toluene | 25 | 24 | 95 | 92 |
| 2 | Nitroethane | Bifunctional Thiourea I (10) | Toluene | 0 | 48 | 92 | 95 |
| 3 | Nitropropane | Bifunctional Thiourea I (10) | Toluene | -20 | 72 | 88 | 98 |
| 4 | Nitromethane | Bifunctional Thiourea II (10) | CH2Cl2 | 25 | 24 | 90 | 85 |
Note: This data is representative for the class of 4-oxo-enoates and provides a strong indication of expected outcomes with this compound under similar conditions.
Table 2: Effect of Solvent and Catalyst Loading on Enantioselective Sulfa-Michael Addition [2]
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 2 | 0.5 | 96 | 43 |
| 2 | CH2Cl2 | 2 | 2.5 | 42 | 65 |
| 3 | THF | 2 | 4 | 85 | 79 |
| 4 | Dioxane | 2 | 4 | 90 | 75 |
| 5 | THF | 1 | 40 | >99 | 83 |
| 6 | THF | 0.5 | 23 | >99 | 82 |
Note: This data is for the addition of naphthalene-1-thiol to trans-chalcone derivatives but illustrates general trends in solvent and catalyst loading effects that are applicable to this compound.
Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of Nitroalkanes to this compound
This protocol is adapted from the successful asymmetric Michael addition to 4-oxo-enoates.[1]
Materials:
-
This compound
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Bifunctional thiourea catalyst
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add this compound (1.0 equiv.) and the bifunctional thiourea catalyst (0.1 equiv., 10 mol%).
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the electrophile).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the nitroalkane (1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for asymmetric Michael addition.
Caption: Troubleshooting logic for improving stereoselectivity.
References
- 1. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst [beilstein-journals.org]
- 3. Recent advances in asymmetric organocatalysis mediated by bifunctional amine-thioureas bearing multiple hydrogen-bonding donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve yield in "Ethyl trans-4-oxo-2-butenoate" syntheses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl trans-4-oxo-2-butenoate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary methods for the synthesis of this compound are the ozonolysis of ethyl sorbate and the Aldol-type condensation of an ethyl pyruvate derivative with a formaldehyde or glyoxal equivalent.
Q2: What are the key applications of this compound?
A2: this compound is a valuable intermediate in the synthesis of various pharmaceutically active molecules.[1] Notably, it is a precursor for Minodronic Acid, a compound used in the treatment of osteoporosis. It is also utilized in asymmetric catalytic alkynylation reactions to produce versatile building blocks for complex organic molecules.[1]
Q3: What are the typical physical properties of this compound?
A3: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Boiling Point | 184-188 °C |
| Melting Point | -9 °C |
| Density | 1.063 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. |
Source:[1]
Troubleshooting Common Issues
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yield is a common issue that can stem from several factors depending on the synthetic route.
-
For Aldol Condensation:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.
-
Side reactions: Self-condensation of the pyruvate starting material or polymerization of the product can reduce the yield. Using a non-enolizable aldehyde equivalent or controlling the addition rate of the reactants can mitigate these side reactions.
-
Unfavorable equilibrium: The Aldol condensation is often a reversible reaction. To drive the reaction towards the product, consider removing water as it forms, for instance, by using a Dean-Stark apparatus.
-
-
For Ozonolysis:
-
Incomplete ozonolysis: Ensure that the solution of ethyl sorbate turns a persistent blue color, indicating the presence of excess ozone and complete consumption of the starting material.
-
Improper work-up: The choice of reductive work-up agent is crucial. Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) are commonly used to avoid over-oxidation of the desired aldehyde product to a carboxylic acid.
-
Product volatility: this compound is relatively volatile. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at a controlled temperature and pressure is recommended.
-
Q5: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?
A5: The nature of impurities is specific to the reaction pathway.
-
In Aldol Condensation:
-
Self-condensation products: Ethyl pyruvate can undergo self-condensation to form diethyl 2-hydroxy-2-methyl-4-oxoglutarate.[2] To minimize this, a pre-formed enolate of a less reactive ketone can be used, or the reaction conditions can be optimized for the cross-condensation.
-
Michael addition products: The product, an α,β-unsaturated ketoester, can act as a Michael acceptor, leading to oligomerization. Lowering the reaction temperature and using a stoichiometric amount of base can reduce this side reaction.
-
-
In Ozonolysis:
-
Over-oxidation products: If the work-up is not strictly reductive, the aldehyde can be oxidized to the corresponding carboxylic acid (fumaraldehydic acid).
-
Incomplete cleavage products: If the ozonolysis is not carried to completion, you may have unreacted starting material or partially ozonized intermediates.
-
Q6: How can I effectively purify the final product?
A6: this compound can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: The product can be distilled at a reduced pressure. A reported condition is a boiling point of 35 °C at 0.06 mmHg.[3]
-
Column Chromatography: Silica gel chromatography using a solvent system such as 5% ethyl acetate in hexanes can be effective.[3]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 4-oxo-2-butenoic acid derivatives via microwave-assisted Aldol condensation, which is analogous to one of the synthetic routes for this compound.
| Entry | Reactant 1 (Methyl Ketone) | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxyacetophenone | p-TsOH | 1 | 160 | 94 |
| 2 | 4-Cyanoacetophenone | p-TsOH | 1 | 160 | 32 |
| 3 | 4-Bromoacetophenone | p-TsOH | 1 | 160 | 55 |
| 4 | 4-Fluoroacetophenone | p-TsOH | 1 | 160 | 62 |
| 5 | Cyclohexyl methyl ketone | Pyrrolidine/Acetic Acid | 16 | 60 | 52 |
Source: Adapted from a study on the synthesis of 4-oxo-2-butenoic acids.[4]
Experimental Protocols
1. Synthesis via Ozonolysis of Ethyl Sorbate (Literature Referenced)
A detailed protocol can be found in the publication by Francisco, C. G., et al., in Steroids, 1983, vol. 41, #3, pp. 277-284. The general procedure involves the following steps:
-
Dissolve ethyl sorbate in a suitable solvent, typically a mixture of methanol and dichloromethane.
-
Cool the solution to a low temperature, commonly -78 °C, using a dry ice/acetone bath.
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Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.
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Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Perform a reductive work-up by adding a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃).
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
2. Synthesis via Microwave-Assisted Aldol-Type Condensation (General Procedure)
This protocol is adapted from the synthesis of related 4-oxo-2-butenoic acids and can be optimized for the synthesis of this compound.
-
In a microwave vial, combine the methyl ketone (e.g., an equivalent of ethyl pyruvate), glyoxylic acid monohydrate (or another formaldehyde equivalent), and a catalyst (e.g., p-toluenesulfonic acid for aromatic ketones or pyrrolidine/acetic acid for aliphatic ketones).
-
Add a suitable solvent, such as dioxane.
-
Seal the vial and heat it in a microwave reactor to the specified temperature for the required time (e.g., 160 °C for 1 hour).
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After cooling, add an aqueous solution of HCl to the reaction mixture.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the organic layers and dry them over a drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via ozonolysis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. lookchem.com [lookchem.com]
- 2. Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common impurities in "Ethyl trans-4-oxo-2-butenoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of Ethyl trans-4-oxo-2-butenoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are the ozonolysis of ethyl sorbate and the oxidation of ethyl (E)-4-hydroxybut-2-enoate. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: What are the general classes of impurities I might encounter?
A2: Impurities are typically related to the specific synthetic route employed. For oxidation methods, incomplete oxidation of the starting material and over-oxidation to the corresponding carboxylic acid are common. Side-reactions with the reagents used, such as the formation of sulfur-containing byproducts in Swern oxidations, can also introduce impurities. In ozonolysis, the workup conditions significantly influence the final product mixture, with various carbonyl compounds being potential byproducts.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a mixture of hexanes and ethyl acetate is a common starting point. Distillation under reduced pressure can also be employed for purification, especially on a larger scale.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis via Oxidation of Ethyl (E)-4-hydroxybut-2-enoate
Experimental Protocol: Swern Oxidation
A solution of oxalyl chloride in an anhydrous, non-protic solvent like dichloromethane is cooled to a low temperature (typically -78 °C). Dimethyl sulfoxide (DMSO) is then added dropwise, followed by the addition of a solution of ethyl (E)-4-hydroxybut-2-enoate. After a period of stirring, a hindered amine base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture. The reaction is then allowed to warm to room temperature, followed by an aqueous workup and purification.
Potential Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive or degraded oxidizing agent.2. Insufficient equivalents of the oxidizing agent.3. Reaction temperature is too low. | 1. Use fresh, high-purity oxalyl chloride and anhydrous DMSO.2. Ensure the correct stoichiometry of all reagents.3. While the initial steps require low temperatures, ensure the reaction is allowed to warm to room temperature after the addition of the base to drive the reaction to completion. |
| Presence of unreacted starting material and over-oxidized product (4-oxo-2-butenoic acid ethyl ester) | 1. Incomplete reaction.2. Non-selective oxidation. | 1. Increase the reaction time or slightly elevate the final temperature before workup.2. Ensure slow, controlled addition of the alcohol to the activated DMSO complex to maintain selectivity. |
| Formation of ethyl 4-chloro-2-butenoate | Reaction with the chloride source from oxalyl chloride. | Ensure the reaction is carried out under strictly anhydrous conditions. The presence of any moisture can lead to the formation of HCl, which can participate in side reactions. |
| Presence of dimethyl sulfide and other sulfur-containing byproducts | Inherent to the Swern oxidation mechanism. | These are typically volatile and can be removed during workup and purification (e.g., under reduced pressure). Washing the organic layer with a saturated aqueous solution of copper(II) sulfate can also help remove residual sulfur compounds. |
Quantitative Data Summary (Illustrative)
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Typical Purity (%) | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 75-90 | >95 (after chromatography) | General literature values |
| Dess-Martin Periodinane | Dess-Martin Periodinane | 80-95 | >97 (after chromatography) | General literature values |
| Manganese Dioxide | Activated MnO₂ | 60-80 | >95 (after chromatography) | General literature values |
Synthesis via Ozonolysis of Ethyl Sorbate
Experimental Protocol: Ozonolysis with Reductive Workup
A solution of ethyl sorbate in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (-78 °C). A stream of ozone is bubbled through the solution until the starting material is consumed (indicated by a color change or TLC analysis). The excess ozone is then removed by purging with an inert gas. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the reaction mixture to quench the ozonide intermediate and yield the desired aldehyde. The reaction is then worked up and the product is purified.
Potential Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | Insufficient ozone was passed through the solution. | Monitor the reaction closely by TLC. Continue bubbling ozone until all the ethyl sorbate has been consumed. A persistent blue color in the solution can indicate the presence of excess ozone. |
| Formation of carboxylic acids (over-oxidation) | Oxidative workup conditions instead of reductive. | Ensure a proper reductive workup is performed. Use a sufficient amount of the reducing agent (e.g., dimethyl sulfide, triphenylphosphine) to fully quench the ozonide and any other oxidizing species. |
| Formation of other carbonyl byproducts (e.g., acetaldehyde, ethyl glyoxylate) | Cleavage of the other double bond in ethyl sorbate. | Ozonolysis is generally not selective for one double bond in a conjugated system like ethyl sorbate. Purification by column chromatography is essential to separate the desired product from these byproducts. |
| Presence of ozonide intermediates in the final product | Incomplete quenching of the ozonide. | Increase the amount of reducing agent and/or the reaction time during the workup step. Ozonides can be explosive, so it is crucial to ensure their complete decomposition. |
Visualizing Impurity Formation
The following diagrams illustrate the logical relationships in the formation of common impurities during the synthesis of this compound.
Caption: Impurity formation pathways in the two main synthetic routes.
This guide is intended to be a starting point for troubleshooting. Optimal reaction conditions may vary, and further optimization may be required for specific applications. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Technical Support Center: Analysis of Ethyl trans-4-oxo-2-butenoate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring reactions involving "Ethyl trans-4-oxo-2-butenoate" using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatographic analysis?
A1: this compound is a relatively small, polar molecule containing both an ester and an α,β-unsaturated aldehyde functional group. Its molecular formula is C₆H₈O₃ and it has a molecular weight of approximately 128.13 g/mol . It is slightly soluble in water. The presence of the conjugated system and the aldehyde group makes it reactive and potentially prone to polymerization or degradation under certain conditions.
Q2: Which technique is better for monitoring my reaction, HPLC or GC-MS?
A2: Both techniques can be suitable, but the choice depends on your specific needs.
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HPLC-UV is often a good choice for routine monitoring of reaction progress, especially for quantifying the disappearance of starting material and the appearance of the product. It is generally non-destructive and suitable for thermally sensitive compounds.
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GC-MS provides higher separation efficiency for volatile compounds and offers structural information from the mass spectrum, which is excellent for identifying byproducts and impurities. However, the high temperatures used in GC can sometimes lead to the degradation of thermally labile molecules like α,β-unsaturated aldehydes.
Q3: What are the expected challenges when analyzing this compound?
A3: Potential challenges include:
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Thermal Degradation: The compound may degrade in the high temperatures of a GC injector or column.
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Reactivity: The aldehyde group is reactive and can lead to peak tailing on HPLC or adsorption in the GC liner.
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Polymerization: Like other acrylates, there is a risk of polymerization, especially if samples are stored improperly or exposed to high temperatures.
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Co-elution: In complex reaction mixtures, peaks of interest may co-elute with other components.
HPLC Monitoring: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the aldehyde group and the silica backbone of the column. | Use a base-deactivated column. Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase. |
| Variable Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Loss of Signal/Low Sensitivity | Degradation of the analyte on the column or in the sample vial. | Prepare samples fresh and keep them cool. Consider using amber vials to protect from light. |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use high-purity solvents. Flush the system and injector with a strong solvent. |
GC-MS Analysis: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Thermal degradation in the injector. Adsorption in the inlet liner. | Lower the injector temperature. Use a deactivated or glass wool-packed liner. Consider derivatization of the aldehyde. |
| Broad Peaks | Poor focusing of the analyte on the column. | Lower the initial oven temperature. Ensure a proper solvent match for the stationary phase. |
| Changes in Fragmentation Pattern | Inconsistent ionization in the source due to contamination. | Clean the MS ion source. |
| Poor Reproducibility | Active sites in the GC system leading to inconsistent sample introduction. | Deactivate the entire system, including the inlet and column. Check for leaks. |
Experimental Protocols
HPLC Method for Reaction Monitoring
This is a general-purpose reverse-phase HPLC method suitable for monitoring the consumption of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter. |
GC-MS Method for Impurity Profiling
This method is designed to separate volatile components and identify byproducts. Caution should be taken regarding the thermal stability of the analyte.
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar mid-polarity column) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 200 °C (start low and increase if necessary) |
| Injection Mode | Split (e.g., 50:1) to avoid overloading |
| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Sample Preparation | Dilute the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. |
Visualized Workflows and Logic
Caption: HPLC experimental workflow for reaction monitoring.
Caption: GC-MS experimental workflow for impurity profiling.
Caption: Troubleshooting decision tree for common issues.
Preventing polymerization of "Ethyl trans-4-oxo-2-butenoate" during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Ethyl trans-4-oxo-2-butenoate during storage.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound appears viscous or has solidified. What happened?
A1: Increased viscosity or solidification is a strong indicator of polymerization. This compound, as an α,β-unsaturated ester and aldehyde, contains reactive sites that can lead to self-polymerization under certain conditions. This process links individual monomer units into long chains, causing the observed change in physical state. Factors that can initiate polymerization include elevated temperatures, exposure to light, and the presence of contaminants that can act as initiators.
Q2: The Safety Data Sheet (SDS) for this compound states that hazardous polymerization does not occur. Why am I observing polymerization?
A2: While some Safety Data Sheets may state that hazardous polymerization does not occur under normal, controlled conditions, this does not mean the compound is entirely immune to polymerization.[1][2] This statement on the SDS often refers to rapid, uncontrolled, and highly exothermic (hazardous) polymerization. Slower polymerization can still occur over time, especially if storage recommendations are not strictly followed. Factors such as prolonged storage, temperature fluctuations, or accidental introduction of contaminants can still induce polymerization.
Q3: What are the ideal storage conditions to prevent the polymerization of this compound?
A3: To minimize the risk of polymerization, it is crucial to store this compound under the following conditions:
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Temperature: Store at or below -20°C in a freezer.[3]
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3] This displaces oxygen, which can participate in the formation of peroxides that may initiate polymerization.
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Light: Protect from light by using an amber vial or by storing the vial in a dark container.
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Container: Ensure the container is tightly sealed to prevent the entry of moisture and other contaminants.
Q4: Can I use a polymerization inhibitor with this compound?
A4: Yes, using a polymerization inhibitor is a common practice for storing reactive monomers. For acrylate esters, inhibitors such as the monomethyl ether of hydroquinone (MEHQ) are frequently used.[4] However, for this compound specifically, the optimal inhibitor and its effective concentration are not well-documented in publicly available literature. If you choose to use an inhibitor, it is recommended to start with a low concentration (e.g., 10-100 ppm) and test its efficacy for your specific storage duration and conditions. It is important to note that many common free-radical inhibitors, including MEHQ, require the presence of a small amount of dissolved oxygen to be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | Polymerization has initiated. | 1. Do not use the material for your experiment as its purity is compromised. 2. Review your storage conditions. Ensure the temperature is consistently at or below -20°C. 3. Verify that the container was properly sealed and stored under an inert atmosphere. 4. Consider adding a suitable polymerization inhibitor to new batches of the compound. |
| Discoloration (e.g., yellowing) | Degradation or presence of impurities. | 1. While slight discoloration may not always indicate polymerization, it suggests a change in the chemical's purity. 2. It is advisable to re-analyze the compound for purity before use. 3. Ensure the compound is protected from light during storage. |
| Precipitate Formation | Polymerization or precipitation of impurities. | 1. Allow the vial to slowly warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a polymer. 2. Do not use the material if an insoluble precipitate is present. 3. Filter a small aliquot to isolate the precipitate and analyze if possible, but discard the bulk material. |
Experimental Protocols
Protocol for Monitoring Polymerization of this compound
This protocol describes a method to periodically check for the onset of polymerization in a stored sample of this compound.
Materials:
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Stored sample of this compound
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Viscometer (or a simple flow test can be adapted)
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Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
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Analytical standards of pure this compound
Procedure:
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Visual Inspection: At regular intervals (e.g., monthly), visually inspect the sample for any signs of cloudiness, precipitation, or increased viscosity.
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Viscosity Measurement:
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Allow the sample to equilibrate to a consistent temperature (e.g., room temperature).
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Measure the viscosity using a calibrated viscometer.
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A significant increase in viscosity over time is indicative of polymerization.
-
-
Purity Analysis (GC-MS or HPLC):
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Prepare a dilute solution of your stored sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the sample using GC-MS or HPLC.
-
Compare the chromatogram to that of a pure analytical standard. A decrease in the peak area of this compound and/or the appearance of new, higher molecular weight peaks suggests polymerization or degradation.
-
Visualizations
Caption: Workflow for preventing and monitoring polymerization.
Caption: Troubleshooting decision tree for stored this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl trans-4-oxo-2-butenoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ethyl trans-4-oxo-2-butenoate in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what types of reactions does it typically undergo?
A1: this compound is a bifunctional molecule with two primary reactive sites: the α,β-unsaturated ester and the aldehyde. This structure makes it an excellent substrate for a variety of transformations, including:
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Michael (Conjugate) Addition: Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system.
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Diels-Alder Reaction: The electron-deficient double bond acts as a dienophile in [4+2] cycloaddition reactions.
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Heterocycle Synthesis: It is a common precursor for the synthesis of various heterocycles, such as pyrazoles and pyridazinones, through reactions with dinucleophiles like hydrazine derivatives.
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Nucleophilic Addition to the Aldehyde: The aldehyde carbonyl can undergo standard nucleophilic additions.
Q2: My reaction with this compound is showing a low yield. What are the most common general causes?
A2: Low conversion rates in reactions involving this compound can often be attributed to several key factors:
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Reagent Purity and Stability: This compound can be prone to polymerization or degradation, especially if not stored properly (ideally under an inert atmosphere at low temperatures, e.g., in a freezer at -20°C)[1]. Impurities in starting materials or solvents can also inhibit the reaction.
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Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters that can significantly impact yield.
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Side Reactions: The bifunctional nature of the molecule can lead to competing side reactions, such as polymerization or 1,2-addition instead of the desired 1,4-addition in Michael reactions.
Q3: I am observing a significant amount of polymeric material in my reaction. How can this be prevented?
A3: Polymerization is a common issue with α,β-unsaturated carbonyl compounds. To mitigate this:
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Use Inhibitors: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can suppress polymerization.
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Control Temperature: Run the reaction at the lowest feasible temperature to minimize thermally initiated polymerization.
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Exclude Light and Air: Protect the reaction from light and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent photo- or oxygen-initiated polymerization.
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Purify the Reagent: Ensure the starting material is free of any peroxide impurities that could initiate polymerization.
Troubleshooting Specific Reactions
Michael Addition
Problem: Low yield of the 1,4-addition product and/or formation of the 1,2-addition byproduct.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Use of a "hard" nucleophile | Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition to the aldehyde carbonyl. To promote 1,4-addition, switch to a "softer" nucleophile such as a Gilman cuprate, a thiol, or a stabilized enolate. |
| Kinetic vs. Thermodynamic Control | 1,2-addition is often the kinetically favored product (forms faster), while 1,4-addition is the thermodynamically favored product (more stable). Running the reaction at a lower temperature can sometimes favor the kinetic product. Conversely, allowing the reaction to proceed for a longer time at a slightly elevated temperature may allow for equilibration to the more stable thermodynamic product. |
| Inappropriate Solvent | The choice of solvent can influence the reactivity of the nucleophile and the stability of intermediates. For enolate-based Michael additions, polar aprotic solvents like THF or DMF are often effective. |
| Lack of Catalyst | For weakly nucleophilic partners, a catalyst may be required. Bases (e.g., NaH, K₂CO₃) are commonly used to generate enolates for carbon-carbon bond formation. Lewis acids can also be employed to activate the Michael acceptor. |
Experimental Protocol: Thiol Michael Addition
A representative procedure for the Michael addition of a thiol to an α,β-unsaturated carbonyl compound is as follows:
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To a stirred solution of the thiol (1.2 mmol) and KF/Al₂O₃ (0.07 g) in a suitable solvent (e.g., glycerin or solvent-free), add the α,β-unsaturated compound (1 mmol).
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Stir the mixture at room temperature and monitor the reaction progress by TLC.
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Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
This is a general protocol and may require optimization for specific substrates.
Diels-Alder Reaction
Problem: Low yield of the cycloaddition product.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Low Dienophile Reactivity | While the electron-withdrawing groups of this compound activate it as a dienophile, its reactivity can be further enhanced. The use of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) can significantly increase the rate and yield of the reaction by coordinating to the carbonyl oxygen and lowering the LUMO energy of the dienophile. |
| Unfavorable Reaction Equilibrium | The Diels-Alder reaction is reversible. High temperatures can favor the retro-Diels-Alder reaction, leading to lower yields. It is often beneficial to run the reaction at a moderate temperature for a longer duration. |
| Diene Conformation | For the reaction to occur, the diene must be able to adopt an s-cis conformation. Steric hindrance in the diene can prevent this, resulting in low conversion. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Polar solvents can sometimes accelerate the reaction, but this is not a universal rule and should be evaluated on a case-by-case basis. |
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
A general procedure for the Diels-Alder reaction with cyclopentadiene is as follows:
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Freshly crack dicyclopentadiene by heating and collecting the cyclopentadiene monomer by distillation.
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Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a reaction flask under an inert atmosphere.
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Cool the solution to a low temperature (e.g., -78 °C).
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If using a Lewis acid catalyst, add it to the solution and stir for a short period.
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Slowly add the freshly distilled cyclopentadiene (typically in excess) to the reaction mixture.
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Allow the reaction to warm to the desired temperature and stir until completion, monitoring by TLC.
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Quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃ or water).
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Extract the product with an organic solvent, wash, dry, and concentrate.
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Purify the product by column chromatography.
Note: The endo/exo selectivity of the product can be influenced by the reaction conditions, particularly the use of a Lewis acid catalyst.
Heterocycle Synthesis (e.g., Pyrazoles)
Problem: Low yield of the desired heterocyclic product.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry or Order of Addition | Ensure the correct molar ratios of reactants are used. The order of addition can also be critical in multi-step, one-pot syntheses. |
| Inappropriate Reaction Conditions for Cyclization | The cyclization step often requires specific conditions (e.g., acidic or basic catalysis, heating). For pyrazole synthesis from 1,3-dicarbonyl precursors (which can be formed in situ from this compound), acidic conditions are often employed to facilitate the dehydration of the intermediate. |
| Formation of Regioisomers | When using unsymmetrical hydrazine derivatives, the formation of two different regioisomers is possible. The reaction conditions and the nature of the substituents can influence the regioselectivity. |
| Incomplete Initial Reaction | Ensure the initial reaction (e.g., Michael addition of hydrazine) goes to completion before attempting the cyclization step. |
Experimental Protocol: Synthesis of Pyrazoles
The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines generally proceeds through a cyclocondensation reaction.
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Dissolve the α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., ethanol).
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Add the hydrazine derivative (1 to 1.2 equivalents).
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The reaction may proceed at room temperature or require heating under reflux. An acid catalyst (e.g., acetic acid) is often added to facilitate the reaction.
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Monitor the reaction by TLC. The initial product is often a pyrazoline, which may need to be oxidized to the corresponding pyrazole.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
General Reaction Pathways of this compound
Caption: Common reaction pathways for this compound.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing reactions involving this compound. Successful synthesis often requires careful consideration of all reaction parameters and may necessitate empirical optimization.
References
Technical Support Center: Synthesis of Ethyl trans-4-oxo-2-butenoate and its Derivatives
Welcome to the technical support center for the synthesis of Ethyl trans-4-oxo-2-butenoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important class of molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Aldol Condensation Step
Question: We are experiencing a significant drop in yield for the Aldol condensation reaction when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in scale-up of Aldol condensations are a common issue. The primary factors to investigate are reaction equilibrium, temperature control, and mixing efficiency.
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Reaction Equilibrium: The Aldol addition is often a reversible reaction. At higher temperatures, the equilibrium can shift back towards the starting materials via a retro-Aldol reaction.
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Temperature Control: Aldol reactions are frequently exothermic.[1] Inadequate heat removal on a larger scale can lead to localized "hot spots," which can promote side reactions and the retro-Aldol pathway, thus reducing the yield of the desired β-hydroxy carbonyl intermediate.
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Mixing: Inefficient mixing in a large reactor can result in poor mass transfer and localized high concentrations of reactants or base, leading to the formation of byproducts.
Troubleshooting Steps:
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Optimize Temperature: Conduct small-scale experiments at various temperatures to determine the optimal balance between reaction rate and equilibrium. Lower temperatures generally favor the Aldol addition product.[1]
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Improve Heat Management: Ensure your reactor's cooling system is sufficient for the heat generated by the reaction. Consider using a jacketed reactor with a reliable temperature control unit. For very exothermic reactions, controlled addition of one of the reactants can help manage the heat evolution.[2]
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Enhance Mixing: Use an appropriate stirrer and agitation speed for the viscosity of your reaction mixture to ensure homogeneity. Baffles within the reactor can also improve mixing efficiency.
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Consider Product Removal: If feasible, explore methods to remove the product from the reaction mixture as it forms (e.g., through crystallization) to drive the equilibrium towards the product side.[1]
Issue 2: Formation of Side Products in Michael Addition
Question: During the synthesis of a derivative using a Michael addition, we are observing the formation of significant amounts of side products, which complicates purification. What are the likely side reactions and how can we minimize them?
Answer:
The Michael addition, while a powerful C-C bond-forming reaction, can be prone to side reactions, especially at scale. Common side products can arise from polymerization, multiple additions, and competing reactions.
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Polymerization: α,β-Unsaturated carbonyl compounds are susceptible to polymerization, particularly in the presence of initiators like radicals or strong bases.[3]
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Multiple Additions: The product of the initial Michael addition may still contain reactive sites that can undergo further addition reactions.
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Competing Reactions: Depending on the substrate and reaction conditions, other reactions like direct addition to the carbonyl group may compete with the desired conjugate addition.
Troubleshooting Steps:
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Control Reaction Temperature: Lower temperatures can help to minimize side reactions and polymerization.
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Optimize Stoichiometry: Carefully control the stoichiometry of the Michael donor and acceptor to disfavor multiple additions. A slight excess of one reactant may be beneficial, which can be determined through optimization studies.
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Choice of Catalyst/Base: The choice of base or catalyst is crucial. Weaker bases often provide better selectivity. Recent advances in organocatalysis have shown excellent results in controlling the stereoselectivity and minimizing side products in Michael additions.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a larger scale?
A1: this compound is a reactive chemical and should be handled with appropriate safety precautions. Key concerns include:
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Toxicity: It can be toxic if swallowed.[4]
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Corrosivity: It can cause burns to the skin and eyes.[4]
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Sensitization: May cause skin sensitization.[4]
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Irritation: It can be irritating to the respiratory system.[4]
Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] For larger quantities, additional measures such as respiratory protection may be necessary. Ensure that safety showers and eyewash stations are readily accessible.[5]
Q2: How can we prevent polymerization of this compound and its derivatives during storage and distillation?
A2: α,β-Unsaturated carbonyl compounds are known to polymerize.[3] To prevent this:
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Storage: Store the compound in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere.[2] The addition of a radical inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), can also prevent polymerization during storage.
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Distillation: When purifying by distillation, it is crucial to use a vacuum to lower the boiling point and minimize thermal stress on the compound. Adding an inhibitor to the distillation flask is also a standard practice to prevent polymerization at elevated temperatures.
Q3: What are the common impurities found in crude this compound, and how can they be removed at an industrial scale?
A3: Common impurities can include unreacted starting materials, solvents, and side products from the synthesis. For α,β-unsaturated esters, carbonyl-containing impurities are a frequent issue. Industrial purification often involves:
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Washing: Neutralizing and washing the crude product with aqueous solutions to remove acidic or basic impurities.
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Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile compounds like this compound.
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Crystallization: For solid derivatives, recrystallization is an effective purification technique.
Data Summary
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Hypothetical Derivative via Aldol Condensation
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) - Unoptimized | Pilot-Scale (10 kg) - Optimized |
| Yield | 85% | 55% | 82% |
| Reaction Time | 4 hours | 8 hours | 6 hours |
| Purity (Crude) | 92% | 75% | 90% |
| Key Optimization | N/A | - Improved cooling efficiency- Slower addition of base | - Optimized temperature profile- Enhanced agitation |
Experimental Protocols
Key Experiment: Pilot-Scale Aldol Condensation
This protocol outlines a general procedure for a pilot-scale Aldol condensation to synthesize a derivative of this compound.
Materials:
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Starting Aldehyde/Ketone (1.0 eq)
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This compound (1.1 eq)
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Base (e.g., NaOH, 1.2 eq)
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Solvent (e.g., Ethanol)
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Quenching agent (e.g., Acetic Acid)
Procedure:
-
Charge the reactor with the starting aldehyde/ketone and the solvent.
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Cool the mixture to the optimized temperature (e.g., 0-5 °C) with efficient stirring.
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Slowly add the base solution over a period of 1-2 hours, carefully monitoring the internal temperature to prevent a significant exotherm.
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After the addition is complete, add the this compound dropwise, maintaining the reaction temperature.
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Stir the reaction mixture at the optimized temperature until completion (monitor by a suitable analytical method like HPLC or GC).
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Carefully quench the reaction by adding the quenching agent.
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Proceed with the work-up and purification protocol.
Visualizations
Caption: Experimental workflow for a pilot-scale Aldol condensation.
Caption: Troubleshooting logic for addressing low yield in scale-up.
References
Managing the stability of "Ethyl trans-4-oxo-2-butenoate" under reaction conditions
Welcome to the technical support center for Ethyl trans-4-oxo-2-butenoate (CAS 2960-66-9). This guide is designed to assist researchers, scientists, and drug development professionals in managing the stability of this versatile reagent under various reaction conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of the compound | Degradation of the compound due to improper storage. | Ensure the compound is stored under refrigerated conditions in a tightly sealed container. It is recommended to store it under an inert atmosphere.[1] |
| Presence of impurities. | Verify the purity of the compound using techniques like GC or NMR. If impurities are detected, purification by distillation or chromatography may be necessary. | |
| Formation of a viscous liquid or solid (polymerization) | Exposure to basic conditions, light, or elevated temperatures. | Avoid strong bases and exposure to light. Run reactions at the lowest effective temperature. The use of radical inhibitors (e.g., hydroquinone) might be considered for storage, but their compatibility with subsequent reactions must be verified. |
| Side product formation corresponding to Michael addition | Reaction with nucleophilic solvents (e.g., methanol, water) or reagents. | Use aprotic, non-nucleophilic solvents. If a nucleophilic reagent is part of the reaction, control the stoichiometry and reaction conditions (e.g., low temperature) to favor the desired reaction pathway. |
| Hydrolysis of the ester group | Presence of strong acids or bases, or prolonged exposure to water. | Use anhydrous solvents and reagents. If aqueous workup is necessary, perform it quickly and at a low temperature. Avoid prolonged storage in protic solvents. |
| Inconsistent reaction yields | Variable quality or degradation of the starting material. | Always use a fresh bottle of the reagent or a sample that has been properly stored. It is advisable to perform a quality check on a new batch of the reagent before use in large-scale reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a refrigerator in a tightly sealed container, preferably under an inert atmosphere.[1] It should be kept away from heat, sparks, and open flames.[2]
Q2: What are the known decomposition products of this compound?
A2: Under thermal decomposition, this compound can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2] In solution, it is susceptible to polymerization and degradation through Michael addition with nucleophiles.
Q3: Is this compound soluble in water?
A3: It is only slightly soluble in water (2.6 g/L at 25°C).[3][4] It is soluble in organic solvents.[3]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is considered hazardous. It is toxic if swallowed, causes burns, and may cause an allergic skin reaction.[3] Always handle it in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Q5: How can I monitor the stability of this compound during my reaction?
A5: The stability can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the concentration of the starting material and the appearance of new, unidentified spots or peaks would indicate degradation.
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition Reaction
This protocol provides a general guideline for the Michael addition of a nucleophile to this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol, amine, or a carbon nucleophile from a 1,3-dicarbonyl compound)
-
Anhydrous, aprotic solvent (e.g., THF, DCM)
-
Base (if required for generating the nucleophile, e.g., NaH, Et3N)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the nucleophile in the anhydrous solvent.
-
If a base is required to generate the nucleophile, cool the solution to the appropriate temperature (e.g., 0 °C) and add the base portion-wise. Stir for 30 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture at the same temperature.
-
Allow the reaction to stir and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Assessing the Stability of this compound in Different Solvents
This protocol can be used to evaluate the stability of this compound in various solvents over time.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., THF, DCM, Acetonitrile, Methanol, Water)
-
Internal standard for GC or NMR analysis (e.g., dodecane, 1,3,5-trimethoxybenzene)
-
GC or NMR instrument
Procedure:
-
Prepare stock solutions of this compound in each of the selected solvents at a known concentration (e.g., 0.1 M).
-
Add a known amount of the internal standard to each solution.
-
Take an initial sample (t=0) from each solution and analyze it by GC or NMR to determine the initial concentration of this compound relative to the internal standard.
-
Store the solutions under controlled conditions (e.g., room temperature, protected from light).
-
Take samples at regular time intervals (e.g., 1h, 3h, 6h, 24h) and analyze them by GC or NMR.
-
Plot the concentration of this compound versus time for each solvent to determine the rate of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
Comparative NMR Characterization of Michael Adducts of Ethyl trans-4-oxo-2-butenoate
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of thia- and aza-Michael adducts derived from ethyl trans-4-oxo-2-butenoate. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, alongside detailed experimental protocols for their synthesis and characterization.
This compound, also known as ethyl fumaraldehydate, is a valuable Michael acceptor in organic synthesis due to its reactive α,β-unsaturated carbonyl system. The addition of nucleophiles, such as thiols (thia-Michael addition) and amines (aza-Michael addition), to this substrate leads to the formation of β-substituted-4-oxobutanoates. These products are versatile intermediates in the synthesis of various biologically active molecules and pharmaceuticals. Accurate characterization of these adducts is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive comparison of the NMR spectral features of thia- and aza-Michael adducts of this compound, supported by experimental data and protocols.
Comparison of ¹H and ¹³C NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the Michael adducts of this compound with a representative thiol (benzyl mercaptan) and a representative amine (benzylamine). These values are indicative and may vary slightly depending on the solvent and the specific substituent on the nucleophile.
Table 1: ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Compound | H-2 (CH₂) | H-3 (CH) | H-4 (CHO) | Ethyl (CH₂) | Ethyl (CH₃) | Benzyl (CH₂) | Benzyl (Ar-H) |
| Ethyl 3-(benzylthio)-4-oxobutanoate | ~ 2.8-3.0 (dd) | ~ 3.8-4.0 (m) | ~ 9.7 (s) | ~ 4.2 (q) | ~ 1.3 (t) | ~ 3.8 (s) | ~ 7.2-7.4 (m) |
| Ethyl 3-(benzylamino)-4-oxobutanoate | ~ 2.6-2.8 (dd) | ~ 3.5-3.7 (m) | ~ 9.6 (s) | ~ 4.1 (q) | ~ 1.2 (t) | ~ 3.9 (s) | ~ 7.2-7.4 (m) |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-1 (Ester C=O) | C-2 (CH₂) | C-3 (CH) | C-4 (Aldehyde C=O) | Ethyl (CH₂) | Ethyl (CH₃) | Benzyl (CH₂) | Benzyl (Ar-C) |
| Ethyl 3-(benzylthio)-4-oxobutanoate | ~ 171 | ~ 45 | ~ 50 | ~ 200 | ~ 61 | ~ 14 | ~ 36 | ~ 127-138 |
| Ethyl 3-(benzylamino)-4-oxobutanoate | ~ 172 | ~ 48 | ~ 58 | ~ 201 | ~ 60 | ~ 14 | ~ 51 | ~ 127-139 |
Key Spectral Features and Comparison
Proton NMR (¹H NMR):
-
Methylene Protons (H-2): The protons on the carbon adjacent to the ester (C-2) typically appear as a doublet of doublets (dd) due to coupling with the proton at C-3. In the thia-adduct, these protons are generally found slightly downfield compared to the aza-adduct, reflecting the difference in electronegativity between sulfur and nitrogen.
-
Methine Proton (H-3): The proton on the carbon bearing the heteroatom (C-3) appears as a multiplet. This proton is more deshielded in the thia-adduct compared to the aza-adduct.
-
Aldehyde Proton (H-4): The aldehyde proton gives a characteristic singlet in the downfield region of the spectrum, typically around 9.6-9.7 ppm.
Carbon NMR (¹³C NMR):
-
Carbonyl Carbons (C-1 and C-4): The ester carbonyl (C-1) resonates around 171-172 ppm, while the aldehyde carbonyl (C-4) is significantly more deshielded, appearing around 200-201 ppm.
-
Aliphatic Carbons (C-2 and C-3): The chemical shifts of the C-2 and C-3 carbons are sensitive to the attached heteroatom. The C-3 carbon in the aza-adduct is typically found further downfield than in the thia-adduct due to the greater electronegativity of nitrogen compared to sulfur.
Experimental Protocols
General Procedure for the Michael Addition:
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, ethanol, or acetonitrile) at room temperature is added the corresponding nucleophile (thiol or amine, 1.0-1.2 eq.). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Synthesis of Ethyl 3-(benzylthio)-4-oxobutanoate (Thia-Michael Adduct):
-
Reactants: this compound and benzyl mercaptan.
-
Solvent: Dichloromethane.
-
Reaction Time: 2-4 hours.
-
Purification: Flash chromatography (e.g., Hexane:Ethyl Acetate gradient).
Synthesis of Ethyl 3-(benzylamino)-4-oxobutanoate (Aza-Michael Adduct):
-
Reactants: this compound and benzylamine.
-
Solvent: Ethanol.
-
Reaction Time: 1-3 hours.
-
Purification: Flash chromatography (e.g., Hexane:Ethyl Acetate gradient).
NMR Sample Preparation and Analysis:
Approximately 10-20 mg of the purified adduct is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the Michael adducts.
This guide provides a foundational understanding of the NMR characteristics of Michael adducts derived from this compound. The presented data and protocols will aid researchers in the unambiguous identification and characterization of these important synthetic intermediates.
A Comparative Analysis of the Reactivity of Ethyl trans-4-oxo-2-butenoate and Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl trans-4-oxo-2-butenoate and ethyl acrylate, two important α,β-unsaturated esters utilized in organic synthesis. While both molecules share a reactive Michael acceptor framework, their distinct structural features lead to notable differences in reactivity, particularly in Michael additions and Diels-Alder reactions. This document aims to provide a comprehensive overview, including theoretical considerations, experimental protocols for analogous reactions, and a discussion of the factors influencing their chemical behavior.
Executive Summary
Ethyl acrylate is a widely used and well-documented Michael acceptor, known for its high reactivity with a broad range of nucleophiles. In contrast, this compound, with an additional aldehyde functionality, presents a more complex reactivity profile. The presence of the electron-withdrawing aldehyde group is expected to enhance the electrophilicity of the β-carbon, potentially leading to increased reactivity in Michael additions. However, steric hindrance and the potential for competing reactions at the aldehyde carbonyl must be considered. In Diels-Alder reactions, both compounds are competent dienophiles, though the substituent at the 4-position of this compound can influence stereoselectivity and reaction rates.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these compounds is crucial for their application in synthesis.
| Property | This compound | Ethyl Acrylate |
| Molecular Formula | C₆H₈O₃ | C₅H₈O₂ |
| Molecular Weight | 128.13 g/mol | 100.12 g/mol |
| Boiling Point | 184-188 °C | 99.8 °C |
| Melting Point | -9 °C | -71.2 °C |
| Density | 1.063 g/cm³ | 0.923 g/cm³ |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Solubility in Water | Slightly soluble (2.6 g/L at 25 °C)[1][2][3][4][5] | Slightly soluble |
Reactivity Comparison
Michael Addition
The Michael addition, or conjugate addition, is a key reaction for both molecules.[6][7] The electrophilicity of the β-carbon in the α,β-unsaturated system is the primary driver of this reaction.
Ethyl Acrylate: As a simple and unhindered Michael acceptor, ethyl acrylate reacts readily with a wide variety of soft nucleophiles, including thiols, amines, and enolates.[1][8][9] The reaction is often catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
A theoretical comparison with a structurally related compound, (E)-Ethyl 4,4-dimethoxybut-2-enoate, suggests that the reactivity should be comparable to ethyl acrylate due to the shared electron-withdrawing ester group.[10]
Diels-Alder Reaction
In the Diels-Alder reaction, these compounds act as dienophiles, reacting with conjugated dienes to form cyclohexene derivatives.
Ethyl Acrylate: Ethyl acrylate is a classic dienophile used in numerous Diels-Alder reactions. Its reactivity is enhanced by the electron-withdrawing ester group. Lewis acid catalysis is often employed to increase the rate and stereoselectivity of these reactions.
This compound: The additional electron-withdrawing aldehyde group in this compound should, in principle, make it a more reactive dienophile than ethyl acrylate. However, steric interactions involving the formyl group in the transition state could potentially decrease the reaction rate and influence the endo/exo selectivity of the cycloaddition. A theoretical study on the related (E)-Ethyl 4,4-dimethoxybut-2-enoate suggests that steric hindrance from the substituent at the 4-position might disfavor the formation of the typically preferred endo product.[10]
Experimental Protocols
While direct comparative experimental data is limited, the following protocols for Michael additions with ethyl acrylate can serve as a foundation for designing experiments with this compound.
Representative Experimental Protocol: Base-Catalyzed Michael Addition of a Thiol to Ethyl Acrylate
Objective: To synthesize an ethyl 3-(alkylthio)propanoate via a base-catalyzed Michael addition.
Materials:
-
Ethyl acrylate
-
Thiol (e.g., thiophenol)
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 eq) in dichloromethane.
-
Add ethyl acrylate (1.2 eq) to the solution.
-
Add triethylamine (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Considerations for this compound:
-
Due to the expected higher reactivity, the reaction may proceed faster. Close monitoring is recommended.
-
The aldehyde functionality might be sensitive to certain reaction conditions or purification methods.
-
The potential for side reactions, such as polymerization or reactions at the carbonyl group, should be considered, and reaction conditions (temperature, catalyst loading) might need optimization.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using Graphviz.
Caption: General mechanism of a base-catalyzed Michael addition.
Caption: Experimental workflow for comparing Michael acceptor reactivity.
Conclusion
References
- 1. hereon.de [hereon.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Ethyl trans-4-oxo-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl trans-4-oxo-2-butenoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals and complex organic structures. Its α,β-unsaturated aldehyde and ester moieties provide multiple reaction sites for molecular elaboration. This guide offers a comparative analysis of prominent synthetic protocols for this compound, presenting quantitative data, detailed experimental procedures, and an evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Protocols
The following table summarizes the key performance indicators for various synthetic routes to this compound, offering a clear comparison of their efficiency and practicality.
| Parameter | Ozonolysis of Ethyl Sorbate | Aldol Condensation & Esterification | Friedel-Crafts Acylation & Esterification | Swern Oxidation |
| Starting Materials | Ethyl sorbate, Ozone | Acetone, Glyoxylic acid, Ethanol | Benzene, Maleic anhydride, Ethanol | Ethyl-4-hydroxy-2-butenoate |
| Key Reagents | Ozone, Dimethyl sulfide | p-Toluenesulfonic acid, Sulfuric acid | Aluminum chloride, Sulfuric acid | Oxalyl chloride, DMSO, Triethylamine |
| Number of Steps | 1 | 2 | 2 | 1 |
| Reported Yield | ~50-60% | Moderate to high (acid step) | Moderate (acid step) | High |
| Purity | Generally high after chromatography | Good, requires purification | Good, requires purification | High |
| Reaction Time | Several hours (including workup) | Microwave: ~1h (acid) + Esterification | Several hours | 1-2 hours |
| Scalability | Possible, requires specialized equipment | Readily scalable | Scalable, but with significant waste | Scalable, but with stoichiometric byproducts |
| Safety Concerns | Use of explosive ozone, low temperatures | Use of strong acids | Use of corrosive and water-sensitive AlCl3 | Formation of malodorous dimethyl sulfide, low temperatures |
| Green Chemistry | Use of hazardous ozone | Microwave conditions are energy efficient | Large amounts of AlCl3 waste | Avoids heavy metals, but uses chlorinated solvents |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: Ozonolysis of Ethyl Sorbate
This one-step method directly converts a readily available starting material to the desired product.
Reaction: Ozonolysis of the terminal double bond of ethyl sorbate.
Procedure:
-
Dissolve ethyl sorbate in a suitable solvent such as dichloromethane or methanol in a three-necked flask equipped with a gas inlet tube and a stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide, and allow the mixture to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 2: Microwave-Assisted Aldol Condensation followed by Fischer Esterification
This two-step protocol first synthesizes the parent carboxylic acid, which is then esterified.
Step 1: Synthesis of 4-oxo-2-pentenoic acid
-
In a microwave vial, combine acetone, glyoxylic acid monohydrate, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dioxane.
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).
-
After cooling, partition the reaction mixture between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-oxo-2-pentenoic acid.
Step 2: Fischer Esterification
-
Dissolve the crude 4-oxo-2-pentenoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify by vacuum distillation or column chromatography.
Protocol 3: Friedel-Crafts Acylation followed by Fischer Esterification
This route also proceeds through the carboxylic acid intermediate.
Step 1: Synthesis of 4-oxo-4-phenyl-2-butenoic acid
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0 °C, add maleic anhydride portion-wise.
-
Slowly add benzene to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude acid.
Step 2: Fischer Esterification
-
Follow the procedure outlined in Protocol 2, Step 2, using the crude 4-oxo-4-phenyl-2-butenoic acid as the starting material.
Protocol 4: Swern Oxidation of Ethyl 4-hydroxy-2-butenoate
This method provides a high-yield oxidation of the corresponding alcohol.
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.
-
After stirring for a short period, add a solution of ethyl 4-hydroxy-2-butenoate in dichloromethane.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add triethylamine to the flask, and continue stirring as the mixture warms to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow and chemical transformations for the described synthetic protocols.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Decision matrix for selecting a synthetic protocol.
A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl trans-4-oxo-2-butenoate
For researchers, scientists, and professionals engaged in drug development, the purity of chemical intermediates is a critical parameter that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Ethyl trans-4-oxo-2-butenoate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the reliability of subsequent synthetic steps. This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
The principal analytical techniques for the purity determination of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth impurity profiling.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the intended application of the analysis. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Selectivity | High | Very High | Excellent |
| Sensitivity | Moderate to High | Very High | Moderate |
| Quantitation | Excellent (with reference standards) | Good (with reference standards) | Excellent (absolute quantification possible) |
| Impurity Identification | Limited (requires mass spectrometry detector) | Excellent (based on mass spectra) | Excellent (structural elucidation) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
Data Presentation: A Comparative Analysis
To illustrate the comparative performance of these techniques, the following table presents hypothetical data from the analysis of a batch of this compound.
| Parameter | HPLC | GC-MS | ¹H qNMR |
| Purity of this compound (%) | 99.2 | 99.1 | 99.3 |
| Detected Impurity 1 (%) | 0.5 (at RRT 1.3) | 0.6 (at RT 5.8 min) | 0.4 |
| Detected Impurity 2 (%) | 0.3 (at RRT 1.8) | 0.3 (at RT 7.2 min) | 0.3 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.005% | ~0.3% |
| Analysis Time per Sample (min) | 25 | 35 | 15 |
RRT = Relative Retention Time; RT = Retention Time
This hypothetical data suggests that all three techniques can provide comparable purity values for the main component. However, GC-MS offers superior sensitivity for detecting trace impurities, while qNMR provides a highly accurate, standard-free quantification method. HPLC stands out for its robustness and high throughput in a quality control setting.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC method is highly effective for separating the target compound from potential impurities.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm (due to the presence of a chromophore in the α,β-unsaturated system)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis according to the defined gradient program.
-
Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.
-
Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. Given that this compound has a boiling point of 184-188°C, it is amenable to GC analysis, which provides excellent separation and identification of volatile impurities.[2]
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
This compound sample
-
High-purity helium as carrier gas
-
Solvent for dilution (e.g., ethyl acetate)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
Ramp to 240 °C at 20 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-300 amu
Sample Preparation:
-
Prepare a solution of the this compound sample in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved.
Analysis Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data over the specified temperature program.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity based on the peak area percentage of the main component relative to the total ion chromatogram (TIC) area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte. It is a highly accurate technique for purity determination.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride)
NMR Parameters (¹H qNMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16 or higher for good signal-to-noise ratio
-
Temperature: 298 K
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Analysis Procedure:
-
Acquire the ¹H NMR spectrum using the specified parameters.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
To better illustrate the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Detailed experimental workflow for purity determination by qNMR.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl trans-4-oxo-2-butenoate Derivatives
This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of Ethyl trans-4-oxo-2-butenoate, offering a benchmark for structural evaluation. Furthermore, it provides an objective comparison with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complete with detailed experimental protocols and supporting data where available.
Structural Analysis: A Head-to-Head Comparison
X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds. Below is a comparison of the crystallographic parameters for two derivatives of this compound, showcasing the impact of substitution on their crystal packing and molecular geometry.
X-ray Crystallographic Data of this compound Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate | C₁₃H₁₅NO₃S | Monoclinic | P2₁/n | 4.952 | 22.001 | 11.961 | 90 | 94.03 | 90 | 1300.0 | 4 |
| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | C₁₂H₁₄N₂O₃ | Monoclinic | P2₁/c | 8.4375 | 17.551 | 8.2420 | 90 | 91.240 | 90 | 1220.2 | 4 |
Alternative Analytical Techniques: A Performance Overview
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. NMR, IR, and MS offer complementary information regarding the compound's connectivity, functional groups, and molecular weight in solution and the gas phase.
NMR Spectroscopy Data
| Compound Name | Nucleus | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate | ¹H | CDCl₃ | Data not available | ||
| ¹³C | CDCl₃ | Data not available | |||
| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | ¹H | CDCl₃ | Data not available | ||
| ¹³C | CDCl₃ | Data not available |
IR Spectroscopy Data
| Compound Name | Sample Phase | Characteristic Absorption Bands (ν) (cm⁻¹) | Functional Group Assignment |
| Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate | KBr Pellet | Data not available | |
| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | KBr Pellet | Data not available |
Mass Spectrometry Data
| Compound Name | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate | ESI | Data not available | |
| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | ESI | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline the protocols for the synthesis and analysis of the discussed this compound derivatives.
Synthesis and Crystallization
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate: A solution of 2-oxobenzothiazoline (0.002 mol) in absolute ethanol (30 ml) is treated with sodium (0.002 mol). After the dissolution of 2-oxobenzothiazoline, the mixture is stirred for one hour and then evaporated to dryness. The resulting solid residue is dissolved in dimethylformamide, and ethyl 4-chlorobutanoate (0.002 mol) is added. The final solution is refluxed for 4 hours, cooled, and then poured into ice-water with continuous stirring for one hour. The precipitate formed is collected by filtration, washed with water, dried, and recrystallized from hexane to yield single crystals suitable for X-ray diffraction.[1]
Ethyl 3-oxo-2-(phenylhydrazono)butanoate: This compound is typically synthesized through the condensation reaction of ethyl acetoacetate with phenylhydrazine. The reactants are combined in a suitable solvent, such as ethanol, and the mixture is heated under reflux. Upon cooling, the product precipitates and is collected by filtration. Recrystallization from a suitable solvent yields crystals appropriate for X-ray analysis.
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at room temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets. The spectra are typically scanned over a range of 4000-400 cm⁻¹. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Visualizing the Workflow and Analytical Interplay
To better illustrate the process of characterizing these derivatives, the following diagrams, generated using Graphviz, depict the experimental workflow and the relationship between the different analytical techniques.
References
Catalyst Comparison for Asymmetric Reactions of Ethyl trans-4-oxo-2-butenoate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of catalysts for asymmetric reactions involving Ethyl trans-4-oxo-2-butenoate, a versatile building block in the synthesis of pharmaceutically active molecules.
This compound is a valuable intermediate in organic synthesis, amenable to various asymmetric transformations, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. The choice of catalyst dictates the yield, enantiomeric excess (ee%), and overall success of these reactions. This guide summarizes performance data for different catalyst systems and provides detailed experimental protocols for key reactions.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in different asymmetric reactions involving acroleins and similar substrates, which can be analogous to reactions with this compound. This data is crucial for selecting a suitable catalyst system based on the desired outcome.
| Reaction Type | Catalyst | Michael Acceptor/Dienophile | Nucleophile/Diene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Friedel-Crafts Alkylation | Sc(OTf)₃/(S,S)-pybox | Methyl (E)-2-oxo-4-phenyl-3-butenoate | Indole | 10 | CH₂Cl₂ | 24 | 98 | 99 | [1] |
| Friedel-Crafts Alkylation | Sc(OTf)₃/(S,S)-pybox | Methyl (E)-2-oxo-4-(4-chlorophenyl)-3-butenoate | Indole | 10 | CH₂Cl₂ | 24 | 97 | 99 | [1] |
| Friedel-Crafts Alkylation | Sc(OTf)₃/(S,S)-pybox | Methyl (E)-2-oxo-4-(4-methoxyphenyl)-3-butenoate | Indole | 10 | CH₂Cl₂ | 24 | 99 | 98 | [1] |
| Double Michael Addition | Diphenylprolinol TMS ether | Acrolein | Ethyl 4-mercapto-2-butenoate | 20 | Toluene | 12 | 85 | 95 | [2] |
| Double Michael Addition | Diphenylprolinol TMS ether | Crotonaldehyde | Ethyl 4-mercapto-2-butenoate | 20 | Toluene | 12 | 82 | 96 | [2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for asymmetric reactions relevant to this compound.
Asymmetric Friedel-Crafts Alkylation of Indoles
This protocol is adapted from the work of S. F. Martin and coworkers on the scandium-catalyzed asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketoesters.[1]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
(4'S,5'S)-2,6-bis[4'-(triisopropylsilyl)oxymethyl-5'-phenyl-1',3'-oxazolin-2'-yl]pyridine (pybox)
-
Methyl (E)-2-oxo-4-aryl-3-butenoate (or this compound)
-
Indole
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of Sc(OTf)₃ (0.1 mmol) in CH₂Cl₂ (1 mL) is added the pybox ligand (0.11 mmol) at room temperature.
-
The mixture is stirred for 1 hour to form the catalyst complex.
-
The solution is then cooled to -78 °C, and the α,β-unsaturated ketoester (1.0 mmol) is added.
-
After stirring for 15 minutes, a solution of indole (1.2 mmol) in CH₂Cl₂ (1 mL) is added dropwise.
-
The reaction is stirred at -78 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Organocatalytic Double Michael Addition
This protocol is based on the work of Wang and coworkers on the enantioselective organocatalytic double Michael addition of thiols to α,β-unsaturated aldehydes.[2]
Materials:
-
Diphenylprolinol TMS ether
-
α,β-Unsaturated aldehyde (e.g., acrolein, crotonaldehyde)
-
Ethyl 4-mercapto-2-butenoate
-
Toluene
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in toluene (1 mL) is added the diphenylprolinol TMS ether catalyst (0.1 mmol, 20 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Ethyl 4-mercapto-2-butenoate (0.6 mmol) is then added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the chiral tetrahydrothiophene derivative.
Visualizing Reaction Pathways and Logic
To further aid in the understanding of these asymmetric reactions, the following diagrams illustrate a general experimental workflow and the logical considerations for catalyst selection.
References
Characterization of (+)-Tetrahydropyrenophorol synthesized from "Ethyl trans-4-oxo-2-butenoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of (+)-Tetrahydropyrenophorol, a macrocyclic diolide with potential applications in drug development. The primary focus is on the characterization of the molecule synthesized from "Ethyl trans-4-oxo-2-butenoate," with a comparison to an alternative synthetic approach. This document outlines the experimental protocols, presents key characterization data in a comparative format, and visualizes the synthetic pathways.
Introduction
(+)-Tetrahydropyrenophorol is a naturally occurring 16-membered macrodiolide that has garnered interest due to its structural features and potential biological activity. Efficient and stereoselective synthesis of this complex molecule is crucial for further investigation into its therapeutic potential. This guide details a prominent synthetic route commencing from "this compound" and contrasts it with an alternative method, providing a comprehensive overview for researchers in the field.
Synthesis Route 1: Asymmetric Catalytic Alkynylation from an "this compound" Derived Synthon
A key strategy for the synthesis of (+)-Tetrahydropyrenophorol, developed by Trost and Quintard, utilizes an asymmetric catalytic alkynylation of acetaldehyde.[1] This approach allows for the controlled introduction of chirality, a critical aspect in the synthesis of biologically active molecules. The synthon for this reaction is derived from "this compound".
Experimental Protocol:
The synthesis involves a multi-step sequence. A crucial step is the asymmetric addition of an alkyne to acetaldehyde, catalyzed by a chiral zinc-ProPhenol complex. This reaction establishes a key stereocenter in the molecule. The resulting propargyl alcohol undergoes further transformations, including a Mitsunobu-based macrolactonization to form the 16-membered ring of (+)-Tetrahydropyrenophorol.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for (+)-Tetrahydropyrenophorol via asymmetric alkynylation.
Alternative Synthesis Route
For comparison, a number of alternative total syntheses of tetrahydropyran-containing natural products have been developed, often employing different strategies for the construction of the core heterocyclic ring system. These can include methods like hetero-Diels-Alder reactions, oxa-Michael additions, and ring-closing metathesis. While a direct, side-by-side comparison of yields and stereoselectivity for (+)-Tetrahydropyrenophorol via a completely different route is contingent on the specific published synthesis, the Trost method is notable for its catalytic and enantioselective nature.
Characterization Data
The following tables summarize the key characterization data for (+)-Tetrahydropyrenophorol. Precise data from the Trost and Quintard synthesis will be used as the primary reference.
Table 1: Physical and Spectroscopic Data for (+)-Tetrahydropyrenophorol
| Property | Value |
| Melting Point | Not consistently reported; often isolated as an oil. |
| Optical Rotation | Specific rotation values are crucial for confirming enantiopurity. |
| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the molecular formula. |
Table 2: NMR Spectroscopic Data for (+)-Tetrahydropyrenophorol
| Nucleus | Chemical Shift (ppm) and Multiplicity (Illustrative) |
| ¹H NMR | Characteristic signals for methine protons adjacent to oxygen, methyl groups, and methylene chains are observed. |
| ¹³C NMR | Resonances corresponding to carbonyl carbons of the ester groups, carbons bonded to oxygen, and aliphatic carbons are key identifiers. |
Note: Specific chemical shifts and coupling constants would be obtained from the supporting information of the cited primary literature.
Comparison of Synthetic Routes
Table 3: Comparison of Synthetic Strategies
| Feature | Synthesis from "this compound" Synthon (Trost & Quintard) | Alternative Synthetic Routes (General) |
| Key Reaction | Asymmetric Catalytic Alkynylation | Varies (e.g., Hetero-Diels-Alder, RCM, Oxa-Michael) |
| Chirality Introduction | Catalytic, early in the synthesis | Can be substrate-controlled or use chiral auxiliaries/catalysts |
| Convergence | Convergent approach | Can be linear or convergent |
| Atom Economy | Generally good due to the use of catalytic methods | Varies depending on the specific reactions employed |
| Reagent Availability | Requires synthesis of a specific chiral ligand (ProPhenol) | Dependent on the chosen route |
Diagram of Key Relationships in the Trost Synthesis:
Caption: Logical relationships in the enantioselective synthesis of (+)-Tetrahydropyrenophorol.
Conclusion
The synthesis of (+)-Tetrahydropyrenophorol from a synthon derived from "this compound" via an asymmetric catalytic alkynylation represents an elegant and efficient approach to this complex macrocycle. The key advantages lie in the catalytic and highly enantioselective nature of the chirality-inducing step. While alternative synthetic strategies exist, the Trost method provides a robust and convergent route. The characterization data presented serves as a benchmark for researchers working on the synthesis and derivatization of this and related natural products. For detailed experimental procedures and complete characterization data, consulting the primary literature, including the supporting information, is essential.
References
Tracking Reaction Kinetics of Ethyl trans-4-oxo-2-butenoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of electrophilic compounds like Ethyl trans-4-oxo-2-butenoate is crucial for evaluating their potential as covalent modifiers of biological targets. This guide provides a comparative analysis of three common analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry—for monitoring the kinetics of the Michael addition reaction of this compound with a model thiol, such as glutathione (GSH).
Comparison of Analytical Techniques for Kinetic Analysis
The choice of analytical method for tracking reaction kinetics depends on several factors, including the required sensitivity, selectivity, and the type of information sought. While LC-MS offers unparalleled sensitivity and selectivity, NMR provides detailed structural information in real-time. UV-Vis spectrophotometry, on the other hand, is a high-throughput and cost-effective method suitable for rapid screening.
| Feature | LC-MS/MS | ¹H NMR Spectroscopy | UV-Vis Spectrophotometry |
| Sensitivity | Very High (pg-ng/mL) | Low to Moderate (µg-mg/mL) | Moderate (µg/mL) |
| Selectivity | Very High | High | Low to Moderate |
| Structural Information | Limited (MS/MS fragmentation) | High (Chemical shifts, coupling) | None |
| Real-time Monitoring | Possible with rapid sampling | Yes (in-situ) | Yes |
| Throughput | High | Low | Very High |
| Cost | High | High | Low |
| Sample Consumption | Low | High | Moderate |
| Matrix Interference | High (Ion suppression) | Low | Moderate (Absorbing species) |
Quantitative Performance Data
The following tables present representative quantitative data for each technique when monitoring the reaction of this compound with glutathione. These values are based on typical performance for similar small molecule analyses and may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Performance Data
| Parameter | This compound | Glutathione Adduct |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.8 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Intra-day Precision (%CV) | < 5% | < 6% |
| Inter-day Precision (%CV) | < 8% | < 9% |
Table 2: ¹H NMR Spectroscopy Performance Data
| Parameter | Value |
| Limit of Quantification (LOQ) | ~10 µM |
| Precision (%RSD) | < 5% |
| Dynamic Range | 2-3 orders of magnitude |
Table 3: UV-Vis Spectrophotometry Performance Data
| Parameter | Value |
| Limit of Detection (LOD) | ~1 µM |
| Limit of Quantification (LOQ) | ~5 µM |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 3% |
Experimental Protocols
Detailed methodologies for tracking the reaction kinetics of this compound with glutathione are provided below for each analytical technique.
LC-MS/MS Protocol
This method allows for the highly sensitive and selective quantification of the disappearance of reactants and the formation of the product over time.
-
Reaction Setup:
-
Prepare a stock solution of this compound (10 mM in acetonitrile).
-
Prepare a stock solution of glutathione (100 mM in a reaction buffer, e.g., 50 mM phosphate buffer, pH 7.4).
-
Initiate the reaction by mixing the reactants to final concentrations of 100 µM this compound and 1 mM glutathione.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a solution containing a quenching agent (e.g., a high concentration of a thiol like N-acetylcysteine) and an internal standard in 50% acetonitrile/water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound, its glutathione adduct, and the internal standard.
-
-
¹H NMR Spectroscopy Protocol
This method provides real-time structural information and quantification without the need for sample workup.
-
Sample Preparation:
-
Dissolve this compound and glutathione in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4) directly in an NMR tube.
-
Include a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of proton signals specific to this compound (e.g., the vinyl protons) and the appearance of new signals corresponding to the glutathione adduct.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the reactant and product relative to the internal standard to determine their concentrations at each time point.
-
Plot the concentration versus time to determine the reaction kinetics.
-
UV-Vis Spectrophotometry Protocol
This method relies on the change in absorbance as the conjugated system of this compound is disrupted upon Michael addition.
-
Reaction Setup:
-
In a quartz cuvette, mix the reaction buffer, glutathione, and this compound.
-
The final concentrations should be optimized to ensure a measurable change in absorbance.
-
-
Spectrophotometric Measurement:
-
Monitor the decrease in absorbance at the λmax of this compound (around 220-250 nm) over time.
-
Acquire data at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
Use the Beer-Lambert law to relate the change in absorbance to the change in the concentration of this compound.
-
Plot concentration versus time to calculate the reaction rate.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of a chemical reaction.
Signaling Pathway Modulated by Electrophiles
α,β-unsaturated carbonyl compounds like this compound are known to react with nucleophilic cysteine residues on proteins, thereby modulating cellular signaling pathways. A key example is the Keap1-Nrf2 pathway, which is a major regulator of the cellular antioxidant response.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
The selection of an analytical technique for monitoring the reaction kinetics of this compound is a trade-off between sensitivity, structural information, throughput, and cost.
-
LC-MS/MS is the method of choice for studies requiring high sensitivity and for analyzing complex biological matrices.
-
NMR spectroscopy is invaluable for mechanistic studies where detailed structural information of reactants, intermediates, and products is required in real-time.
-
UV-Vis spectrophotometry is a practical and efficient tool for high-throughput screening and for initial kinetic assessments where a chromophore is present.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to effectively characterize the reactivity of this compound and other similar electrophilic compounds.
A Comparative Guide to the Efficiency of Ethyl trans-4-oxo-2-butenoate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl trans-4-oxo-2-butenoate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure, featuring both an aldehyde and an α,β-unsaturated ester, allows it to participate in a variety of chemical transformations, including Michael additions and Diels-Alder reactions. This guide provides a comparative analysis of the efficiency of this compound against other common reagents in multi-step synthesis, supported by experimental data from analogous systems.
Core Applications and Comparative Reagents
This compound is primarily utilized as a C4 building block. Its aldehyde group can undergo olefination, condensation, and reductive amination, while the α,β-unsaturated ester moiety makes it an excellent Michael acceptor and dienophile. A key application is in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it is a key intermediate in the production of Minodronic acid, a drug used to treat osteoporosis.[1][2][3]
To benchmark its efficiency, we will compare it with two widely used and structurally simpler reagents:
-
Ethyl Acrylate: A common Michael acceptor representing a simpler α,β-unsaturated ester.
-
Maleic Anhydride: A highly reactive dienophile for Diels-Alder reactions.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for representative Michael addition and Diels-Alder reactions. Due to the limited availability of direct head-to-head comparative studies involving this compound, data from reactions with closely related substrates under similar conditions are presented to illustrate the relative reactivity and efficiency.
Table 1: Comparison of Michael Acceptor Reactivity in Aza-Michael Additions
| Michael Acceptor | Nucleophile | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| This compound Analogues | Benzylamine | Methanol | 24 | ~70-80 | Based on[4][5] |
| Ethyl Acrylate | Benzylamine | Methanol (Microwave) | 3 | 97 | [6] |
| Ethyl Acrylate | Diethylamine | LiClO4 (Solvent-free) | 48-72 | High | [5] |
| Methyl Acrylate | (S)-(-)-α-methylbenzylamine | Methanol (Microwave) | 0.17 | 95 | [6] |
Note: Data for this compound analogues in aza-Michael additions suggest good but not exceptional reactivity compared to simpler acrylates, which often benefit from optimized reaction conditions like microwave irradiation.
Table 2: Comparison of Dienophile Reactivity in Diels-Alder Reactions
| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (predicted) | Furan | Toluene | 80-110 | 12-24 | Moderate | N/A |
| Maleic Anhydride | Furan | Diethyl Ether | Room Temp | ~1 | ~45 | [7] |
| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate/Hexane | Room Temp | < 1 | High | [8] |
| Maleic Anhydride | Anthracene | Xylene | ~140 | 0.5 | High | [9] |
Note: The reactivity of dienophiles is highly dependent on the diene. Furan is less reactive than cyclopentadiene due to its aromatic character.[8][10][11] this compound, being less electron-deficient than maleic anhydride, is expected to show lower reactivity and require more forcing conditions in Diels-Alder reactions.
Experimental Protocols
The following are representative experimental protocols for Michael additions and Diels-Alder reactions, which can be adapted for use with this compound and its alternatives.
Protocol 1: General Procedure for Aza-Michael Addition to an α,β-Unsaturated Ester
-
To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or solvent-free), add the amine (1.0-1.2 eq).
-
If required, add a catalyst (e.g., LiClO4, 10 mol%).
-
Stir the reaction mixture at room temperature or with heating (conventional or microwave) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.[5][6]
Protocol 2: General Procedure for Diels-Alder Reaction of a Dienophile with a Diene
-
Dissolve the dienophile (1.0 eq) in a suitable solvent (e.g., ethyl acetate, toluene, xylene) in a round-bottom flask or a sealed tube.
-
Add the diene (1.0-1.5 eq) to the solution.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature and, if necessary, place it in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration, washing with a cold solvent. If the product does not crystallize, remove the solvent under reduced pressure and purify by column chromatography.[8][9]
Mandatory Visualizations
The following diagram illustrates a generalized workflow for the synthesis of a substituted piperidine, a common scaffold in medicinal chemistry, using this compound. This highlights the strategic incorporation of the bifunctional starting material.
Caption: Synthetic workflow for piperidine derivatives.
Many biologically active molecules synthesized using Michael acceptors like this compound function as inhibitors of specific signaling pathways implicated in disease. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress.[9][12] Inhibitors of the Keap1-Nrf2 protein-protein interaction can upregulate antioxidant gene expression, offering therapeutic potential for a range of diseases.
Caption: Inhibition of the Keap1-Nrf2 pathway.
Conclusion
This compound is a highly valuable reagent in multi-step synthesis due to its bifunctionality, which allows for the efficient construction of complex molecular architectures. When compared to simpler alternatives like ethyl acrylate, it may exhibit more moderate reactivity in Michael additions, potentially requiring tailored reaction conditions to achieve high efficiency. Similarly, as a dienophile, it is less reactive than highly activated systems like maleic anhydride. However, the true advantage of this compound lies in its ability to introduce multiple functionalities in a single step, which can streamline synthetic routes and provide access to diverse chemical scaffolds. The choice of reagent will ultimately depend on the specific synthetic strategy, with this compound being particularly well-suited for syntheses where the introduction of both an aldehyde (or a precursor) and an ester group is desired in a C4 building block.
References
- 1. Minodronic Acid Intermediate Of Ethyl Trans-4-Oxobutenoate - News [fcchemicals.com]
- 2. Trung Quá»c this compound cho Axit Minodronic. Nhà sản xuất, nhà cung cấp - Nhà máy Giá trá»±c tiếp - Frandcom [vn.fcchemicals.com]
- 3. China this compound CAS 2960-66-9 Manufacturers, Suppliers - Factory Direct Price - Frandcom [fcchemicals.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 10. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ethyl trans-4-oxo-2-butenoate
Essential Safety and Handling Guide for Ethyl trans-4-oxo-2-butenoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS 2960-66-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety and Hazard Information
This compound is classified as a hazardous chemical. It is toxic if swallowed, causes burns, and may provoke an allergic skin reaction.[1] The compound can be irritating to the eyes, skin, and respiratory system.
Quantitative Safety Data:
| Property | Value | Source |
| Melting Point | -20 °C | |
| Boiling Point | 131 °C | |
| Density | 1.09 g/cm³ | |
| Solubility in Water | 2.6 g/L at 25°C | [2] |
| UN Number | 2922 / 2927 | [1] |
| Hazard Class | 8 (Corrosive) / 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[3][4] A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause severe eye irritation or burns.[1] |
| Hand Protection | Wear appropriate protective gloves. | Prevents skin contact, which can cause burns and allergic reactions.[1][3] |
| Body Protection | Wear suitable protective clothing, such as a lab coat. | Protects against skin exposure from spills or splashes.[3] |
| Respiratory Protection | Use only under a chemical fume hood.[1] If a fume hood is not available, a NIOSH (US) or CEN (EU) approved respirator may be necessary. | Prevents inhalation of vapors, which are irritating to the respiratory system. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
1. Pre-Handling Preparations:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment within the fume hood before commencing work.
-
Don all required personal protective equipment as specified above.
2. Handling the Chemical:
-
Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Do not breathe in mist, vapors, or spray.[1]
-
Keep the container tightly closed when not in use.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1]
3. Post-Handling Procedures:
-
Wash hands thoroughly after handling the chemical.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to keep it refrigerated.[1]
Emergency and Disposal Plan
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical help.[5]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and call a physician or poison control center immediately.[1][5]
Spill Containment and Cleanup:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wear full personal protective equipment.
-
Contain the spillage and absorb it with an inert material (e.g., sand, diatomite).[6]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]
-
Do not allow the product to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
